4-[4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Description
Natural Occurrence and Botanical Sources of Macelignan
The presence of macelignan is well-documented in specific plants, where it exists as a secondary metabolite. Its isolation has been reported from different parts of these plants, indicating a varied distribution within the plant tissues.
The most widely recognized source of macelignan is Myristica fragrans, the evergreen tree that produces nutmeg and mace. researchgate.netnih.gov Macelignan has been successfully isolated from this plant, particularly from the seed and the scarlet, web-like aril that surrounds the seed, known as mace. nih.govscispace.compharmascholars.com
Research has confirmed that the methanol (B129727) extract of M. fragrans is a rich source of this compound. researchgate.net The isolation process typically involves techniques such as repeated silica (B1680970) gel chromatography to separate macelignan from other phytochemicals present in the extract. researchgate.net Its consistent presence in both the nutmeg seed and mace makes Myristica fragrans a primary and reliable botanical source for this lignan (B3055560). nih.gov
Macelignan has also been identified in the genus Leucas. Specifically, studies have reported the isolation of macelignan from Leucas aspera. This plant, belonging to the Lamiaceae family, is recognized as a source of various bioactive compounds, including several lignans (B1203133). Research indicates that macelignan is one of eight lignans that have been isolated from the methanol extract of the entire Leucas aspera plant.
In contrast, while Leucas cephalotes is a related species within the same genus, scientific literature to date does not document the presence of macelignan in this particular plant. Phytochemical screenings of Leucas cephalotes have identified other classes of compounds, including diterpenes, sterols, flavones, phenols, and tannins. However, the isolation of macelignan from L. cephalotes has not been reported in the reviewed studies.
Data Table: Botanical Sources of Macelignan
| Botanical Source | Family | Plant Part(s) Containing Macelignan | Notes |
|---|---|---|---|
| Myristica fragrans Houtt. | Myristicaceae | Seed (Nutmeg), Aril (Mace) | Considered a primary source; isolated from methanol extracts. nih.gov |
| Leucas aspera | Lamiaceae | Whole Plant | One of several lignans isolated from the plant's methanol extract. |
| Leucas cephalotes | Lamiaceae | Not Reported | Presence of macelignan has not been documented in scientific literature. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDILOVMGWUNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107534-93-0 | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70 - 72 °C | |
| Record name | Macelignan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Extraction Methodologies for Macelignan
Solvent Extraction Techniques
Various solvents and extraction methods have been employed for the isolation of macelignan from Myristica fragrans and other plant sources. Common solvents include methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), hexane (B92381), and water, used alone or in combination. google.comgoogle.com
One approach involves the repeated extraction of dried plant material, such as M. fragrans seeds, with methanol. mdpi.com Following methanol extraction, the extract can be suspended in water and then partitioned with a less polar solvent like ethyl acetate to further separate compounds based on their polarity. mdpi.com Another method utilizes 75% aqueous ethanol for extraction at room temperature. acs.org The resulting ethanol extract can then be subjected to sequential partitioning with solvents like methylene (B1212753) chloride and ethyl acetate. acs.org
For instance, a detailed procedure for extracting macelignan from dried and pulverized nutmeg involves adding methanol in an amount 1 to 20 times the weight of the nutmeg powder, preferably 2 to 5 times for increased efficiency. google.com Extraction is typically carried out at room temperature under ambient pressure for a duration ranging from 6 to 96 hours, with 36 to 72 hours being preferable. google.com Using a shaker during extraction can also enhance efficiency. google.com
After the initial extraction, the solvent is often removed under vacuum to obtain a crude extract. google.com This crude extract contains macelignan along with a complex mixture of other compounds.
Chromatographic Purification Approaches
To obtain macelignan in a purified form, various chromatographic techniques are utilized following the initial extraction. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.
Silica (B1680970) gel column chromatography is a widely used technique for the initial separation of the crude extract into fractions of varying polarity. google.commdpi.com For example, an ethyl acetate fraction obtained from the initial extraction can be subjected to silica gel column chromatography using a gradient of solvents, such as n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. mdpi.com This process yields several subfractions. mdpi.com
Further purification of macelignan-containing fractions often involves more advanced chromatographic methods. Preparative reversed-phase medium-pressure liquid chromatography (RP-MPLC) using a methanol-water gradient has been successfully employed to isolate macelignan from active fractions obtained from silica gel chromatography. mdpi.com High-performance liquid chromatography (HPLC) on reversed-phase columns is also particularly suited for the analysis and purification of lignans (B1203133) like macelignan. researchgate.net HPLC methods for macelignan determination in biological matrices have been developed, utilizing mobile phases composed of water, acetonitrile, and methanol. researchgate.net
Another reported purification scheme involves subjecting an ethyl acetate fraction to silica gel column chromatography eluted with a mixture of hexane and ethyl acetate, followed by further purification using an RP-18 column eluted with methanol. google.comgoogle.com
Thin-layer chromatography (TLC) is a valuable tool for the qualitative screening of extracts and for monitoring the progress of isolation and purification steps. researchgate.net
Detailed research findings on specific isolation and purification protocols often report the yields obtained at different stages. For instance, one study reported obtaining 16.50 g of macelignan from a 34.50 g subfraction after preparative RP-MPLC. mdpi.com
| Step | Plant Material Amount | Solvent(s) | Output | Amount Obtained |
| Initial Extraction | 600 g dried seeds | Methanol (3 times) | Methanol extract | 114.38 g |
| Partitioning | 114.38 g extract | Water, Ethyl acetate (EtOAc) | EtOAc fraction | 98.05 g |
| Silica Gel Column Chromatography | 96.78 g EtOAc fraction | n-hexane/EtOAc gradient (100:0 to 1:1) | Subfractions (MFE1–MFE5) | - |
| Preparative RP-MPLC | 34.50 g subfraction (MFE3) | 50–90% Methanol | Purified Macelignan (Compound 1) | 16.50 g |
Note: Data compiled from search result mdpi.com. Yields may vary depending on the source material and specific protocol.
Another example details the isolation from 100 g of dried and pulverized nutmeg, yielding 7 g of methanol extract, which was then fractionated. google.com The ethyl acetate fraction (4.2 g) was further purified using silica gel column chromatography. google.com
| Step | Plant Material Amount | Solvent(s) | Output | Amount Obtained |
| Initial Extraction | 100 g dried nutmeg | 75% Methanol (400 ml) | Methanol extract | 7 g |
| Fractionation | Methanol extract | Ethyl acetate, Butanol, Water | Ethyl acetate fraction | 4.2 g google.com |
| Silica Gel Column Chromatography | Ethyl acetate fraction | Hexane/Ethyl acetate (10:1, then 20:1 v/v) | Desired fractions | - |
| RP-18 Column Chromatography | Desired fraction | 80% Methanol | Isolated Macelignan | 0.5 g google.com |
Preclinical Pharmacological Investigations of Macelignan: Mechanisms and Efficacy
Anticancer Research
Macelignan, a lignan (B3055560) derived from Myristica fragrans (nutmeg), has garnered attention for its potential as an antineoplastic agent. researchgate.net Preclinical research has explored its efficacy and mechanisms of action across various cancer types through in vitro studies. These investigations have demonstrated its ability to inhibit cancer cell growth, induce programmed cell death, and interfere with molecular pathways essential for tumor progression.
In Vitro Cytotoxic and Antiproliferative Effects in Malignant Cell Lines
Macelignan has shown significant cytotoxic and antiproliferative effects against human colorectal cancer (CRC) cells, specifically the HCT116 cell line. In one study, macelignan exhibited a potent inhibitory effect on HCT116 cells with an IC50 value of 22.8 µM. koreamed.orgnih.gov At a concentration of 100 µM, it inhibited 73% of cancer cell growth, a result comparable to the 79% inhibition observed with the standard chemotherapeutic drug doxorubicin. koreamed.org
The compound's effect is not limited to cytotoxicity; it also induces apoptosis, or programmed cell death. Treatment with macelignan at concentrations of 12.5 µM and 25 µM led to a significant increase in both early and late-stage apoptosis in HCT116 cells. koreamed.org Furthermore, it was found to halt the cell cycle at the G0/G1 and G2 phases, thereby preventing cell proliferation. koreamed.org
| Parameter | Concentration | Observed Effect | Reference |
|---|---|---|---|
| IC50 Value | 22.8 µM | 50% inhibition of cell growth | koreamed.orgnih.gov |
| Cell Inhibition | 100 µM | 73% | koreamed.org |
| Apoptosis Induction | 12.5 µM | 21.28% (early) & 19.17% (late) | koreamed.org |
| 25 µM | 21.54% (early) & 29.02% (late) | koreamed.org | |
| Cell Cycle Arrest | 12.5 µM & 25 µM | Arrest in G0/G1 and G2 phases | koreamed.org |
| ROS Production | 100 µM | 2.5-fold increase | koreamed.orgnih.gov |
| Caspase 3 Upregulation | 12.5 µM | 1.98-fold increase | koreamed.org |
| 25 µM | 2.87-fold increase | koreamed.org |
The anticancer activity of macelignan (also referred to as Anwuligan) extends to non-small cell lung cancer (NSCLC). Research has demonstrated that macelignan exhibits notable cytotoxicity against both A549 and H460 human NSCLC cell lines. researchgate.net Treatment with macelignan at concentrations of 20 µM and 50 µM significantly suppressed the proliferation and viability of these cells after 48 hours. researchgate.netnih.gov
Beyond inhibiting growth, macelignan was also found to arrest the cell cycle of NSCLC cells at the G0/G1 phase, preventing them from proceeding to DNA synthesis and division. researchgate.net Additionally, the compound effectively inhibited the migration and invasion capabilities of both A549 and H460 cells, suggesting a potential to interfere with metastatic processes. researchgate.net
| Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|
| A549 & H460 | 20 µM & 50 µM | Decreased cell viability and proliferation | researchgate.netnih.gov |
| 20 µM & 50 µM | Cell cycle arrest at G0/G1 phase | researchgate.net | |
| 20 µM & 50 µM | Inhibition of cell migration and invasion | researchgate.net |
Macelignan's antineoplastic properties have also been investigated in the context of breast cancer. While detailed in vitro cytotoxicity data on the 4T1 murine mammary cancer cell line is limited, in vivo studies have shown that macelignan can suppress the growth of 4T1 tumors. koreamed.orgherbmedpharmacol.com In studies involving other breast cancer cell lines, such as MCF-7, macelignan was found to induce cellular apoptosis. koreamed.orgherbmedpharmacol.com This induction of apoptosis is evidenced by the cleavage of poly-(ADP-ribose) polymerase (PARP) and the phosphorylation of p53 at Serine 15, key events in the apoptotic cascade. koreamed.orgherbmedpharmacol.com Furthermore, macelignan significantly inhibited the ability of MCF-7 cells to form colonies on soft agar, indicating a reduction in their tumorigenic potential. koreamed.orgherbmedpharmacol.com
Research into the effects of macelignan on melanoma has focused on the B16F10 cell line. Studies on extracts from Myristica fragrans, the natural source of macelignan, have demonstrated cytotoxic effects against these cells. An ethyl acetate (B1210297) fraction of the extract, which contains lignans (B1203133) like macelignan, showed the highest potency in reducing the viability of B16F10 cells. This active fraction was shown to induce apoptosis, a mechanism confirmed by the activation of caspase-3, a critical executioner enzyme in the apoptotic pathway.
Molecular Mechanisms of Antineoplastic Action
The anticancer effects of macelignan are underpinned by its ability to modulate several key molecular pathways involved in cell survival, proliferation, and death.
Induction of Apoptosis: A primary mechanism of macelignan's action is the induction of apoptosis. In colorectal cancer cells (HCT116), this is achieved through the upregulation of Caspase 3 gene expression. koreamed.org In breast cancer cells, macelignan treatment leads to the cleavage of PARP and phosphorylation of the tumor suppressor protein p53, signaling the activation of the apoptotic pathway. koreamed.orgherbmedpharmacol.com This process is also observed in melanoma cells through the activation of caspase-3.
Generation of Reactive Oxygen Species (ROS): Macelignan has been shown to significantly increase the intracellular levels of Reactive Oxygen Species (ROS) in cancer cells. koreamed.org In HCT116 cells, treatment led to a 2.5-fold increase in ROS production. koreamed.orgnih.gov While high levels of ROS can be damaging, in the context of cancer therapy, they can trigger cell death pathways. The anticancer effects of macelignan are considered to be, at least in part, mediated by this ROS-dependent mechanism. koreamed.orgherbmedpharmacol.com
Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle. In HCT116 cells, it causes arrest in the G0/G1 and G2 phases. koreamed.org Similarly, in NSCLC cells (A549 and H460), macelignan induces a G0/G1 phase arrest, preventing the cells from replicating. researchgate.net
Modulation of Signaling Pathways: Macelignan influences critical signaling pathways that regulate cancer cell growth and survival. In colorectal cancer, it has been found to inhibit the PI3K/AKT signaling pathway in a ROS-dependent manner. herbmedpharmacol.com This inhibition can prevent M2 macrophage polarization and subsequently block metastasis by reducing the secretion of IL-1β and preventing NF-κB p65 nuclear translocation. herbmedpharmacol.com In NSCLC, macelignan has been shown to inhibit the PI3K/AKT/mTOR axis. researchgate.net Furthermore, in breast cancer cells, macelignan activates AMP-activated protein kinase (AMPK), a key cellular energy sensor that can suppress cell growth and induce apoptosis when activated. koreamed.orgherbmedpharmacol.com
Cell Cycle Arrest Modulation (G0/G1 and G2/M phases)
Investigations into the anticancer properties of macelignan have demonstrated its ability to modulate cell cycle progression. In a study utilizing HCT116 human colorectal cancer cells, macelignan was shown to induce cell cycle arrest in both the G0/G1 and G2 phases at concentrations of 12.5 µM and 25 µM jcdr.net. This disruption of the normal cell division cycle is a key mechanism for inhibiting the proliferation of cancer cells. The arrest at these specific checkpoints prevents the cell from proceeding to DNA synthesis (S phase) or mitosis (M phase), ultimately leading to a halt in tumor cell growth.
Apoptosis Induction Pathways
The role of macelignan in regulating apoptosis—programmed cell death—is multifaceted and appears to be highly dependent on the cellular context. In cancer cell lines, macelignan acts as a pro-apoptotic agent, whereas in models of neuronal and tissue injury, it exhibits potent anti-apoptotic and protective effects.
In human colorectal cancer (HCT116) cells, treatment with 12.5 µM and 25 µM of macelignan led to a significant induction of both early and late-stage apoptosis jcdr.net. Similarly, studies on human promyeloid leukemia (HL-60) cells showed that macelignan could induce internucleosomal DNA fragmentation, a hallmark of apoptosis nih.gov. Further research on breast cancer demonstrated that macelignan induces apoptosis in MCF-7 and 4T1 mammary cancer cells koreamed.org.
Conversely, in preclinical models of neurodegeneration and tissue damage, macelignan functions as a suppressor of apoptosis. In glutamate-treated HT22 hippocampal neurons, macelignan suppressed apoptosis in a concentration-dependent manner, exerting a neuroprotective effect doaj.orgmdpi.comnih.gov. This protective role was also observed in a model of vascular dementia, where macelignan was found to potently inhibit apoptosis nih.gov. Furthermore, in a model of renal ischemia-reperfusion injury, macelignan dose-dependently inhibited apoptosis in the epithelial cells of renal tubules, thereby conferring protection to the kidney cellmolbiol.org.
The modulation of caspases, a family of proteases that execute the apoptotic program, is central to macelignan's activity. In line with its pro-apoptotic effects in cancer cells, macelignan was found to activate caspase-3. In HL-60 leukemia cells, macelignan treatment resulted in an approximately 3.04-fold increase in intracellular caspase-3 activity nih.gov. In HCT116 colorectal cancer cells, macelignan treatment led to a significant upregulation of the caspase-3 gene, with observed increases of 1.98-fold and 2.87-fold at concentrations of 12.5 µM and 25 µM, respectively jcdr.net.
In contrast, reflecting its anti-apoptotic role in protective models, macelignan has been shown to inhibit caspase-3. In studies on glutamate-induced neurotoxicity and renal ischemia-reperfusion injury, macelignan treatment significantly inhibited or down-regulated the expression of cleaved caspase-3 doaj.orgcellmolbiol.org. There is currently limited direct preclinical evidence detailing the specific effects of macelignan on caspase-9.
| Cell Line/Model | Effect on Caspase-3 | Fold Change/Observation | Source |
| HL-60 (Leukemia) | Activation | ~3.04-fold increase in activity | nih.gov |
| HCT116 (Colorectal Cancer) | Gene Upregulation | Up to 2.87-fold increase | jcdr.net |
| HT22 (Neuronal) | Inhibition | Inhibition of cleaved caspase-3 expression | doaj.org |
| Renal Ischemia Model | Down-regulation | Significant down-regulation of expression | cellmolbiol.org |
Macelignan influences the delicate balance between pro- and anti-apoptotic proteins from the Bcl-2 family and key tumor suppressor proteins. In a renal ischemia-reperfusion injury model, macelignan demonstrated a protective effect by significantly upregulating the expression of the anti-apoptotic protein Bcl-2 while down-regulating the pro-apoptotic protein Bax cellmolbiol.org.
Conversely, in breast cancer models where macelignan exhibits anti-tumor activity, it has been shown to activate the p53-p21 axis koreamed.org. The activation of the tumor suppressor p53 is a critical event in response to cellular stress and can trigger both cell cycle arrest and apoptosis. Activation of p53 can also lead to the cleavage of Poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis, which was observed in MCF-7 breast cancer cells treated with macelignan koreamed.org. There is no specific preclinical information available regarding macelignan's direct effect on the inhibitor of apoptosis protein (c-IAP).
| Protein | Effect | Model | Source |
| Bcl-2 | Upregulation | Renal Ischemia-Reperfusion | cellmolbiol.org |
| Bax | Down-regulation | Renal Ischemia-Reperfusion | cellmolbiol.org |
| p53 | Activation of p53-p21 axis | Breast Cancer | koreamed.org |
| PARP | Cleavage | Breast Cancer (MCF-7) | koreamed.org |
The modulation of reactive oxygen species (ROS) by macelignan is another example of its context-specific activity. ROS are highly reactive molecules that, at high levels, can induce oxidative stress and apoptosis, while at lower levels, can act as signaling molecules.
In cancer models, macelignan has been shown to promote ROS generation. In HCT116 colorectal cancer cells, macelignan treatment enhanced ROS production by 2.5-fold, which is linked to its ability to induce apoptosis jcdr.net. Furthermore, in a model of colorectal cancer metastasis, macelignan's ability to inhibit the polarization of M2 macrophages was found to be dependent on ROS generation nih.gov.
In contrast, in neuroprotective and anti-inflammatory contexts, macelignan functions as a potent antioxidant that reduces ROS levels. In glutamate-treated HT22 hippocampal cells, macelignan significantly attenuated the production of ROS nih.gov. This ROS scavenging and inhibition activity is a key component of its neuroprotective effects against oxidative stress-induced cell death mdpi.comcellmolbiol.org.
Enzymatic Inhibition (e.g., Topoisomerase-1, Cyclooxygenase)
Preclinical research has identified macelignan's ability to inhibit specific enzymes involved in inflammation. In studies using lipopolysaccharide (LPS)-stimulated microglial cells, macelignan potently suppressed the expression of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response nih.gov.
There is currently no available preclinical data from the conducted searches indicating that macelignan directly inhibits the enzyme Topoisomerase-1.
Modulation of Intracellular Signaling Pathways
Macelignan exerts its diverse biological effects by modulating several key intracellular signaling pathways.
PI3K/Akt Pathway: In a neuroprotective capacity, macelignan activates the PI3K/Akt signaling pathway, which promotes cell survival and suppresses apoptosis doaj.org. Conversely, in an anti-cancer context, macelignan has been found to suppress the PI3K/Akt pathway in macrophages, which is crucial for its ability to inhibit M2 polarization and prevent cancer metastasis nih.gov.
MAPK Pathway: Macelignan consistently demonstrates an ability to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK). This inhibition has been observed in various models, including its anti-inflammatory effects in microglial cells and its neuroprotective role against glutamate-induced toxicity mdpi.comnih.gov. By reversing the phosphorylation of ERK and JNK, macelignan mitigates stress-induced neuronal apoptosis mdpi.com.
mTOR Pathway: In a preclinical model of vascular dementia, macelignan was shown to directly target and activate the mTOR signaling pathway. This activation was essential for its neuroprotective effects, including the restoration of mitochondrial homeostasis and inhibition of apoptosis nih.gov.
NF-κB Pathway: Macelignan demonstrates anti-inflammatory effects by modulating the NF-κB pathway. It suppresses the phosphorylation of MAPKs and the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action inhibits the translocation of NF-κB to the nucleus, thereby down-regulating the expression of inflammatory genes nih.gov. Additionally, macelignan was found to block NF-κB-dependent metastasis in colorectal cancer by reducing the secretion of IL-1β from M2 macrophages nih.gov.
Immune Microenvironment Modulation in Cancer
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal components that plays a critical role in tumor progression and metastasis. Macelignan has been found to modulate the TME, particularly by affecting the polarization of macrophages.
Tumor-associated macrophages (TAMs) are a key component of the TME and can be polarized into different phenotypes, with the M2 phenotype generally considered to be pro-tumoral, promoting cancer cell growth, invasion, and angiogenesis.
Studies have demonstrated that macelignan can effectively inhibit the polarization of macrophages towards the M2 phenotype. In a colorectal cancer model, macelignan was shown to inhibit the IL-4/IL-13-induced polarization of M2 macrophages bpsbioscience.com. This inhibitory effect is mediated through the suppression of the PI3K/AKT pathway in a ROS-dependent manner. By preventing M2 polarization, macelignan helps to create a less favorable environment for tumor growth and metastasis bpsbioscience.com.
Table 3: Macelignan's Effect on M2 Macrophage Polarization
| Finding | Cancer Model | Mechanism | Reference |
|---|
Cytokines are signaling proteins that play a crucial role in the communication between cells within the tumor microenvironment. The pro-inflammatory cytokine IL-1β has been implicated in promoting tumor progression and metastasis.
Preclinical research has shown that macelignan can regulate the levels of IL-1β within the TME. Specifically, in a colorectal cancer setting, macelignan was found to reduce the secretion of IL-1β from M2 macrophages bpsbioscience.com. This reduction in IL-1β is a key mechanism through which macelignan suppresses NF-κB signaling, thereby inhibiting cancer metastasis bpsbioscience.com.
Table 4: Macelignan's Regulation of Pro-inflammatory Cytokines
| Finding | Cell/Cancer Model | Mechanism | Reference |
|---|
In Vivo Preclinical Efficacy in Animal Models of Oncogenesis
The anticancer potential of macelignan has been evaluated in various in vivo preclinical models, which are essential for understanding its therapeutic efficacy in a complex biological system.
In a colorectal cancer model, macelignan demonstrated significant efficacy in inhibiting metastasis. The in vivo studies showed that macelignan could inhibit M2 macrophage-mediated metastasis of colorectal cancer cells bpsbioscience.com. This provides strong evidence for macelignan's potential as an anti-metastatic agent. Further in vitro studies on the HCT116 human colorectal cancer cell line showed that macelignan has an IC50 value of 22.8 µM and induces both early and late apoptosis.
While direct in vivo studies on macelignan in other cancer types are still emerging, research on related lignans has shown promising results. For instance, other lignans have been shown to inhibit tumor growth in in vivo models of breast cancer. These findings support the continued investigation of macelignan's in vivo efficacy across a broader range of cancer types.
Table 5: In Vivo Preclinical Efficacy of Macelignan
| Finding | Cancer Model | Key Outcome | Reference |
|---|---|---|---|
| Inhibited M2 macrophage-mediated metastasis | Colorectal Cancer | Reduced metastasis | bpsbioscience.com |
Xenograft Models (e.g., nude mouse models for NSCLC, 4T1 mammary cancer cell tumors)
A review of available preclinical research indicates a lack of studies investigating the effects of macelignan in nude mouse xenograft models specifically utilizing non-small cell lung cancer (NSCLC) cell lines or in syngeneic models using 4T1 mammary cancer cells. While these models are widely used in oncology research to evaluate the in vivo efficacy of various compounds, specific investigations into macelignan's activity within these particular cancer types have not been documented in the accessible scientific literature.
Assessment of Tumor Growth Inhibition
Consistent with the absence of studies on macelignan in NSCLC and 4T1 xenograft models, there is no available data assessing its potential for tumor growth inhibition in these specific preclinical cancer models. Efficacy metrics typically derived from such studies, including changes in tumor volume, tumor weight, and survival outcomes, have not been reported for macelignan in the context of these cancers.
Anti-inflammatory Research
In Vitro Investigations of Anti-inflammatory Effects in Immune Cells
Studies in Microglial Cells (e.g., BV-2 microglial cells)
Macelignan has been investigated for its anti-inflammatory properties in activated microglial cells, which are key mediators of neuroinflammation. In studies using the BV-2 microglial cell line stimulated with lipopolysaccharide (LPS), macelignan demonstrated a potent ability to suppress the production of key inflammatory mediators. Research showed it effectively inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn reduced the release of nitric oxide (NO) and prostaglandin E2 (PGE2).
Furthermore, macelignan significantly suppressed the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanism for these effects has been linked to the downregulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting this pathway, macelignan effectively curtails the inflammatory response of microglia.
Table 1: Effects of Macelignan on Inflammatory Mediators in BV-2 Microglial Cells
| Mediator | Effect Observed | Associated Pathway |
|---|---|---|
| Nitric Oxide (NO) | Reduced Production | Downregulation of iNOS |
| Prostaglandin E2 (PGE2) | Reduced Production | Downregulation of COX-2 |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed Production | PI3K/Akt Pathway Inhibition |
| Interleukin-6 (IL-6) | Suppressed Production | PI3K/Akt Pathway Inhibition |
Effects on Mast Cell Models
The anti-inflammatory and anti-allergic potential of macelignan has been evaluated in mast cell models, which are critical in type I allergic reactions. In studies utilizing rat basophilic leukemia (RBL-2H3) cells, a widely used mast cell model, macelignan was shown to inhibit the degranulation process upon stimulation. nih.gov
Specifically, macelignan treatment led to a reduction in the release of β-hexosaminidase, a marker of mast cell degranulation, and histamine, a primary mediator of allergic symptoms. nih.gov The compound also suppressed the production of lipid-derived inflammatory substances, including prostaglandin E₂ and leukotriene C₄. nih.gov Mechanistically, these effects were associated with the inhibition of calcium (Ca2+) influx into the cells. Additionally, macelignan was found to decrease the mRNA expression of several pro-inflammatory cytokines such as interleukin-4 (IL-4), interleukin-13 (IL-13), and TNF-α, and it attenuated the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs). nih.gov
Table 2: Inhibitory Effects of Macelignan on Activated Mast Cells
| Process/Mediator | Effect Observed | Mechanism of Action |
|---|---|---|
| Degranulation (β-hexosaminidase release) | Inhibited | Inhibition of Ca2+ influx |
| Histamine | Release Inhibited | Inhibition of Ca2+ influx |
| Prostaglandin E₂ (PGE₂) | Production Inhibited | Attenuation of MAPK phosphorylation |
| Leukotriene C₄ (LTC₄) | Production Inhibited | Attenuation of MAPK phosphorylation |
| Pro-inflammatory Cytokines (IL-4, IL-13, TNF-α) | mRNA levels decreased | Attenuation of Akt phosphorylation |
Modulation of Human Skin Fibroblasts (e.g., Hs68) and Keratinocytes (e.g., HaCaT) in Inflammatory Conditions
Macelignan's effects have been studied in skin cells under inflammatory conditions, particularly those induced by ultraviolet (UV) radiation. In human skin fibroblasts (Hs68 cells), UVB exposure is known to induce photoaging, partly by upregulating matrix metalloproteinases (MMPs) that degrade collagen. Research has shown that macelignan can attenuate the UVB-induced expression of MMP-1. nih.govresearchgate.net This effect is linked to its ability to suppress the phosphorylation of MAPKs, a process stimulated by reactive oxygen species generated during UV exposure. nih.govresearchgate.net
In human keratinocytes (HaCaT cells), macelignan has been shown to modulate pathways related to skin pigmentation and inflammation. It reduces the expression of protease-activated receptor-2 (PAR-2), a key mediator in melanosome transfer to keratinocytes. nih.govresearchgate.net Importantly, macelignan treatment also leads to reduced secretion of prostaglandin E₂ (PGE₂), a potent inflammatory mediator, from keratinocytes. nih.govresearchgate.net
Table 3: Effects of Macelignan on Human Skin Cells in Inflammatory Conditions
| Cell Line | Inflammatory Stimulus | Effect of Macelignan | Associated Mechanism |
|---|---|---|---|
| Hs68 (Fibroblasts) | UVB Radiation | Attenuated MMP-1 Expression | Suppression of MAPK phosphorylation nih.govresearchgate.net |
| HaCaT (Keratinocytes) | PAR-2 Activation | Reduced Prostaglandin E₂ (PGE₂) Secretion | Downregulation of PAR-2 expression nih.govresearchgate.net |
Molecular Mechanisms of Anti-inflammatory Action
Macelignan, a lignan isolated from Myristaca fragrans, has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways and molecules that are critical in the inflammatory cascade. Research indicates that macelignan exerts its effects by inhibiting the production of inflammatory mediators, suppressing the activation of crucial inflammatory signaling pathways, and reducing oxidative stress. The following sections detail the specific molecular mechanisms underlying macelignan's anti-inflammatory efficacy.
| Cell Model | Stimulant | Effect of Macelignan | Outcome | Reference |
| Rat Primary Microglial Cells | Lipopolysaccharide (LPS) | Potent suppression of inducible nitric oxide synthase (iNOS) expression | Reduction of nitric oxide | nih.gov |
Suppression of Toll-like Receptor 4 (TLR4) Pathway Activation
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria nih.govresearchgate.net. Activation of TLR4 triggers downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, which lead to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines nih.govyoutube.com. Much of the research on macelignan's anti-inflammatory mechanisms has been conducted in cell models stimulated with LPS, a potent TLR4 agonist nih.govnih.gov. By attenuating the LPS-induced activation of downstream targets like NF-κB and MAPKs, macelignan effectively suppresses the inflammatory response initiated at the level of TLR4 signaling.
Regulation of NF-κB Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes researchgate.net. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Preclinical studies have demonstrated that macelignan effectively regulates this pathway. In LPS-stimulated BV-2 microglial cells, macelignan was shown to suppress the degradation of IκBα nih.govresearchgate.net. By preventing IκBα degradation, macelignan inhibits the subsequent translocation of NF-κB into the nucleus nih.govresearchgate.net. This blockade of NF-κB activation is a critical mechanism by which macelignan downregulates the expression of inflammatory cytokines and enzymes.
| Cell Model | Stimulant | Effect of Macelignan on IκBα | Effect of Macelignan on Nuclear NF-κB | Reference |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Suppresses degradation | Suppresses increase/translocation | nih.govresearchgate.net |
Reduction of Cyclooxygenase-2 (COX-2) Expression
Cyclooxygenase-2 (COX-2) is an inducible enzyme that is overexpressed during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators nih.govemerginginvestigators.org. The expression of COX-2 is tightly regulated by pro-inflammatory transcription factors, including NF-κB mdpi.comnih.gov. Macelignan has been found to potently suppress the expression of COX-2 in LPS-treated microglial cells nih.gov. Further research in stimulated RBL-2H3 mast cells confirmed that macelignan treatment significantly attenuated COX-2 gene expression and subsequently inhibited the secretion of prostaglandin E2 (PGE2) in a dose-dependent manner researchgate.net. This action reduces the production of prostaglandins, thereby alleviating key symptoms of inflammation such as pain and swelling.
| Cell Model | Stimulant | Effect of Macelignan | Outcome | Reference |
| Rat Primary Microglial Cells | Lipopolysaccharide (LPS) | Potent suppression of COX-2 expression | Reduced prostaglandin synthesis | nih.gov |
| RBL-2H3 Cells | A23187 + PMA | Attenuated COX-2 gene expression | Inhibition of PGE2 secretion | researchgate.net |
Attenuation of Mitogen-Activated Protein Kinases (MAPK) Phosphorylation
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The MAPK family includes c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). The phosphorylation of these kinases leads to their activation and the subsequent activation of downstream transcription factors. Research has shown that macelignan can interfere with this signaling cascade. Specifically, in LPS-stimulated BV-2 microglial cells, macelignan suppresses the phosphorylation of MAPKs, including JNK and ERK nih.govresearchgate.net. By attenuating the activation of these key signaling kinases, macelignan disrupts the inflammatory signaling cascade, contributing to its broad anti-inflammatory effects.
Inhibition of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can cause oxidative stress, leading to cellular damage and contributing to the inflammatory process mdpi.commdpi.com. Antioxidants can mitigate this damage and often exhibit anti-inflammatory properties. Macelignan has been identified as possessing significant antioxidant activity. In studies using the murine hippocampal HT22 cell line, macelignan was found to significantly attenuate the production of ROS induced by glutamate nih.gov. This capacity to inhibit ROS generation suggests that part of macelignan's therapeutic potential against neuroinflammation and neurodegenerative diseases stems from its ability to combat oxidative stress nih.gov.
| Cell Model | Stimulant | Effect of Macelignan | Outcome | Reference |
| Murine Hippocampal HT22 Cells | Glutamate | Significant attenuation of ROS production | Protection against oxidative stress | nih.gov |
Modulation of Cytokine and Chemokine Expression Profiles
Macelignan has been shown to modulate the expression of key cytokines involved in the inflammatory response, demonstrating a capacity to both suppress pro-inflammatory mediators and potentially enhance anti-inflammatory ones.
Decrease in Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-γ)
In preclinical studies, macelignan has demonstrated a significant ability to suppress the production of pivotal pro-inflammatory cytokines. In a model of neuroinflammation using lipopolysaccharide (LPS)-stimulated microglial cells, macelignan potently inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) researchgate.net. This inhibitory effect on TNF-α and IL-6 highlights a key mechanism of macelignan's anti-inflammatory action.
However, the effect of macelignan on interferon-gamma (IFN-γ) appears to be context-dependent. In a murine model of allergic lung inflammation, treatment with macelignan did not reduce the production of IFN-γ by CD4+ T cells, suggesting a selective effect on specific inflammatory pathways nih.gov. Further research is required to fully understand macelignan's interaction with IFN-γ in different inflammatory conditions. At present, there is a lack of specific preclinical data on the direct effect of macelignan on interleukin-1β (IL-1β).
Table 1: Effect of Macelignan on Pro-inflammatory Cytokine Expression
| Cytokine | Model System | Observed Effect |
| IL-6 | LPS-stimulated microglial cells | Significant suppression researchgate.net |
| TNF-α | LPS-stimulated microglial cells | Significant suppression researchgate.net |
| IFN-γ | Murine model of allergic lung inflammation | No significant reduction in production by CD4+ T cells nih.gov |
| IL-1β | Not yet reported in available preclinical studies | - |
Increase in Anti-inflammatory Cytokines (e.g., IL-10)
Current preclinical literature has not yet specifically reported on the effect of macelignan on the production of the key anti-inflammatory cytokine, interleukin-10 (IL-10). Further investigation is needed to determine if macelignan's anti-inflammatory properties involve the upregulation of such regulatory cytokines.
Effects on Th2 Cell-Mediated Allergic Lung Inflammation (e.g., GATA3, IL-4)
Macelignan has shown notable effects on the pathways governing T helper type 2 (Th2) cell-mediated allergic inflammation. In a murine model of experimental asthma, oral administration of macelignan led to a decrease in the activation of GATA3, a master transcription factor for Th2 cell differentiation nih.gov.
Consistent with the downregulation of GATA3, macelignan treatment also resulted in a reduction of interleukin-4 (IL-4) producing cells in the lungs of these animals nih.gov. The production of IL-4 by stimulated CD4+ T cells was also diminished with macelignan administration nih.gov. These findings underscore macelignan's potential to mitigate allergic airway inflammation by targeting the Th2 signaling pathway.
Table 2: Macelignan's Impact on Th2 Cell-Mediated Allergic Lung Inflammation Markers
| Marker | Model System | Observed Effect |
| GATA3 | Murine model of experimental asthma | Decreased activation nih.gov |
| IL-4 | Murine model of experimental asthma | Diminished number of IL-4 producing cells in the lungs; Reduced production by CD4+ T cells nih.gov |
In Vivo Preclinical Efficacy in Animal Models of Inflammation
The anti-inflammatory effects of macelignan observed in vitro have been substantiated in several in vivo preclinical models of inflammatory diseases.
Murine Models of Experimental Asthma
In a murine model of experimental asthma induced by fungal protease and ovalbumin allergen, oral administration of macelignan during the allergen challenge period demonstrated significant therapeutic efficacy nih.gov. Treatment with macelignan attenuated key features of asthma, including eosinophilic airway inflammation and airway hyper-responsiveness nih.gov. These findings suggest that macelignan can effectively suppress the cardinal pathologies of allergic asthma in a preclinical setting.
Table 3: Efficacy of Macelignan in a Murine Model of Experimental Asthma
| Parameter | Model Details | Effect of Macelignan Treatment |
| Eosinophilic Airway Inflammation | Fungal protease and ovalbumin-induced asthma | Attenuated nih.gov |
| Airway Hyper-responsiveness | Fungal protease and ovalbumin-induced asthma | Attenuated nih.gov |
Models of Chronic Lipopolysaccharide (LPS)-Induced Inflammation
Macelignan has also been evaluated in models of chronic inflammation induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria that potently stimulates an inflammatory response. In a rat model where chronic inflammation was induced by infusion of LPS into the fourth ventricle of the brain, oral administration of macelignan was found to reduce hippocampal microglial activation nih.gov. This indicates a neuroprotective and anti-inflammatory effect within the central nervous system.
Table 4: Efficacy of Macelignan in a Rat Model of Chronic LPS-Induced Neuroinflammation
| Parameter | Model Details | Effect of Macelignan Treatment |
| Hippocampal Microglial Activation | Chronic infusion of LPS into the fourth ventricle | Reduced nih.gov |
Carrageenin-Induced Edema Models
The carrageenan-induced paw edema model is a widely utilized and well-established in vivo assay for evaluating the anti-inflammatory properties of pharmacological compounds. This model induces a reproducible and acute inflammatory response, characterized by key inflammatory markers such as swelling (edema), hyperalgesia, and erythema. The injection of carrageenan, a sulfated polysaccharide, into the sub-plantar tissue of a rodent's paw triggers a biphasic inflammatory event.
Acetic Acid-Induced Vascular Permeability Models
The acetic acid-induced vascular permeability test is another critical in vivo model for assessing acute inflammation, specifically targeting the increase in capillary permeability, which is a hallmark of the early stages of the inflammatory response. In this model, the intraperitoneal injection of a dilute solution of acetic acid in mice acts as an irritant, prompting the release of inflammatory mediators such as histamine, serotonin, and prostaglandins in the peritoneal cavity.
These mediators cause vasodilation and increase the permeability of blood vessels, leading to the leakage of plasma proteins and fluid into the surrounding tissue. To quantify this leakage, a dye, typically Evans blue, is administered intravenously prior to the acetic acid injection. The dye binds to plasma albumin, and its extravasation into the peritoneal cavity is a direct measure of increased vascular permeability. The amount of dye that has leaked is determined by collecting the peritoneal fluid and measuring its absorbance spectrophotometrically. A compound with anti-inflammatory activity will inhibit this increase in permeability, resulting in a lower concentration of the dye in the peritoneal fluid compared to control animals. Although macelignan is recognized for its anti-inflammatory effects, specific quantitative data on its efficacy in reducing dye leakage in the acetic acid-induced vascular permeability model has not been detailed in the available research.
Antioxidant Research
In Vitro Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable in vitro method used to evaluate the free radical scavenging ability of a compound. The DPPH molecule is a stable free radical that presents a deep purple color in solution, with a characteristic absorption at approximately 517 nm. When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to lose its color, turning yellow. The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.
Research has shown that macelignan exhibits notable antioxidant capabilities by effectively scavenging DPPH radicals. researchgate.netdntb.gov.ua Studies have demonstrated that macelignan markedly and in a concentration-dependent manner enhances DPPH radical scavenging activity. researchgate.netdntb.gov.ua While direct IC50 values (the concentration of a substance required to inhibit 50% of the radical activity) for isolated macelignan are not specified in the reviewed literature, extracts from nutmeg mace, which contain macelignan, have shown strong antioxidant activity with IC50 values as low as 17.89 ppm for a methanol (B129727) extract and 20.39 ppm for an ethyl acetate extract. unpad.ac.id
Cellular Mechanisms of Oxidative Stress Mitigation
Macelignan has demonstrated significant protective effects against oxidative stress at the cellular level by inhibiting the generation of intracellular reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, contributing to cellular injury and various pathological conditions.
In studies using the murine hippocampal cell line HT22, macelignan has been shown to significantly attenuate ROS production induced by glutamate. researchgate.netresearchgate.net Glutamate-induced toxicity in these cells is a well-known model for oxidative stress-related neuronal damage. Treatment with glutamate leads to a substantial increase in intracellular ROS levels. However, pretreatment with macelignan markedly decreases these ROS levels in a concentration-dependent manner. mdpi.com For instance, following glutamate treatment which caused a 2.68-fold increase in ROS, macelignan at concentrations of 5 µM and 10 µM significantly reduced the ROS levels to 1.92-fold and 1.46-fold, respectively. mdpi.com
Effect of Macelignan on Glutamate-Induced ROS Generation in HT22 Cells
| Treatment | Fold Increase in ROS (Mean) |
|---|---|
| Control | 1.00 |
| Glutamate (5 mM) | 2.68 |
| Glutamate + Macelignan (5 µM) | 1.92 |
| Glutamate + Macelignan (10 µM) | 1.46 |
Similarly, in human hepatoma HepG2 cells, macelignan has shown protective abilities against oxidative damage. nih.gov In a model where oxidative stress was induced by tert-butylhydroperoxide (t-BHP), macelignan was found to reduce intracellular ROS formation. nih.gov This protective effect helps to ameliorate lipid peroxidation and reduce DNA damage caused by the reactive intermediates, highlighting macelignan's role in mitigating cellular oxidative stress. nih.gov
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Catalase, Superoxide Dismutase)
Macelignan has demonstrated the ability to bolster the body's innate antioxidant defense systems by augmenting the activity of key enzymes responsible for neutralizing reactive oxygen species (ROS). In preclinical models of tissue injury, oxidative stress typically leads to a significant reduction in the efficacy of these protective enzymes. However, investigations reveal that treatment with macelignan can counteract this effect. Specifically, in a rat model of renal ischemia-reperfusion injury, a condition characterized by intense oxidative stress, the activities of crucial antioxidant enzymes, catalase and superoxide dismutase (SOD), were substantially diminished in the injured tissue. nih.govcellmolbiol.org Administration of macelignan led to a significant and dose-dependent increase in the activities of both catalase and SOD, helping to restore the tissue's capacity to manage oxidative insults. nih.govcellmolbiol.org This enhancement of the endogenous antioxidant shield is a key mechanism underlying its protective effects.
Restoration of Reduced Glutathione (GSH) Levels
Reduced glutathione (GSH) is a vital non-enzymatic antioxidant that plays a critical role in cellular detoxification and protection against oxidative damage. Its levels are often depleted under conditions of severe oxidative stress. Preclinical research has shown that macelignan is effective in reversing this depletion. In studies involving renal ischemia-reperfusion injury in rats, a significant decrease in the levels of reduced glutathione was observed in the control group subjected to the injury. nih.govcellmolbiol.org Treatment with macelignan, however, resulted in a significant and dose-dependent restoration of GSH levels within the renal tissue. nih.govcellmolbiol.org This replenishment of the cellular GSH pool is crucial for mitigating lipid peroxidation and protecting cellular components from oxidative damage.
In Vivo Preclinical Efficacy in Oxidative Stress Models
Renal Ischemia-Reperfusion Injury (IRI) Models in Rats
Macelignan has shown significant protective efficacy in in vivo models of renal ischemia-reperfusion injury (IRI), a common cause of acute kidney injury. nih.govcellmolbiol.org In a study utilizing male Sprague Dawley rats, IRI was induced by temporarily occluding the renal blood supply, leading to significant kidney damage. nih.govcellmolbiol.org The untreated IRI group exhibited elevated serum levels of creatinine and blood urea nitrogen (BUN), which are key indicators of impaired renal function. nih.govcellmolbiol.org Furthermore, this group showed increased tissue levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.gov
Treatment with macelignan conferred substantial protection against this damage. The administration of macelignan led to a dose-dependent and significant reduction in serum creatinine and BUN, indicating a preservation of renal function. nih.govcellmolbiol.org This functional improvement was supported by findings at the cellular level, where macelignan treatment significantly reduced MDA levels, demonstrating its ability to inhibit oxidative damage. nih.gov The protective mechanism involves the stimulation of the natural antioxidant defense system, as evidenced by the increased activity of catalase, superoxide dismutase (SOD), and restored levels of reduced glutathione (GSH). nih.govcellmolbiol.org Macelignan also inhibited IRI-induced apoptosis in the epithelial cells of the renal tubules. nih.govcellmolbiol.org
| Model | Animal | Key Biomarkers Measured | Effect of Macelignan Treatment | Reference |
|---|---|---|---|---|
| Renal Ischemia-Reperfusion Injury (IRI) | Sprague Dawley Rats | Serum Creatinine, Blood Urea Nitrogen (BUN), Malondialdehyde (MDA), Catalase, SOD, GSH | Significantly reduced Creatinine, BUN, and MDA. Significantly increased Catalase, SOD, and GSH levels. | nih.govcellmolbiol.org |
Models of Glutamate-Induced Oxidative Damage
Glutamate, a primary excitatory neurotransmitter, can induce significant oxidative stress and neuronal cell death when present in excessive concentrations, a phenomenon known as excitotoxicity. nih.govfrontiersin.org The HT22 mouse hippocampal cell line is a widely used in vitro model to study glutamate-induced oxidative damage because it lacks certain ionotropic glutamate receptors, allowing for the specific investigation of oxidative stress pathways. mdpi.com In this model, exposure to high levels of glutamate leads to a depletion of intracellular glutathione, which in turn causes a massive increase in reactive oxygen species (ROS), leading to oxidative damage and apoptotic cell death. mdpi.comdntb.gov.ua
Pretreatment with macelignan has been shown to effectively protect HT22 cells from glutamate-induced toxicity. mdpi.comdntb.gov.ua Studies demonstrate that macelignan significantly inhibits the generation of ROS in glutamate-exposed cells in a concentration-dependent manner. mdpi.comdntb.gov.ua This reduction in oxidative stress prevents the subsequent cascade of events, including apoptotic cell death. mdpi.com The protective mechanism of macelignan in this context is also linked to its ability to modulate critical signaling pathways, such as the MAPK pathway, which is involved in neuronal apoptosis. mdpi.comdntb.gov.ua
Neuroprotective Research
In Vitro Neuroprotection Studies in Neuronal Cell Models
Macelignan has demonstrated notable neuroprotective effects across various in vitro neuronal cell models, primarily by mitigating oxidative stress, inflammation, and apoptosis.
In studies using the HT22 mouse hippocampal cell line, macelignan provides robust protection against glutamate-induced oxidative toxicity. mdpi.comnih.gov Treatment with macelignan prior to glutamate exposure restores cell viability, markedly decreases the production of intracellular ROS, and prevents apoptotic cell death. mdpi.comdntb.gov.ua Mechanistically, this protection is associated with the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway. Glutamate exposure typically induces the phosphorylation of key MAPK proteins like p38, JNK, and ERK, which are pivotal for neuronal cell death; macelignan treatment effectively reverses this phosphorylation. mdpi.com
Further research using organotypic midbrain slice cultures showed that macelignan protects dopaminergic neurons from inflammation-induced degeneration. nih.gov This neuroprotective effect was linked to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the subsequent induction of arginase-1 in microglia. nih.gov
In another model relevant to vascular dementia, where HT22 cells were subjected to ischemia-hypoxia conditions induced by cobalt chloride (CoCl2), macelignan again showed protective properties. nih.gov It was found to enhance antioxidant defenses, restore mitochondrial function, and potently inhibit apoptosis. nih.gov The study identified that these effects were mediated through the activation of the mTOR signaling pathway, as the neuroprotective actions of macelignan were nullified by an mTOR inhibitor. nih.gov
| Cell Model | Insult/Disease Model | Key Findings | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| HT22 Mouse Hippocampal Cells | Glutamate-Induced Oxidative Damage | Restored cell viability, inhibited ROS generation, prevented apoptosis. | Suppression of MAPK (p38, JNK, ERK) phosphorylation. | mdpi.comdntb.gov.ua |
| Midbrain Slice Cultures | Inflammatory Degeneration (LPS-induced) | Prevented the loss of dopaminergic neurons. | Activation of PPARγ and induction of microglial arginase-1. | nih.gov |
| HT22 Mouse Hippocampal Cells | Ischemia-Hypoxia (CoCl2-induced) | Ameliorated neuronal damage, enhanced antioxidant defenses, restored mitochondrial function, inhibited apoptosis. | Activation of the mTOR signaling pathway. | nih.gov |
Protection against Glutamate-Induced Neurotoxicity (e.g., HT22 hippocampal cells)
Macelignan, a bioactive compound derived from Myristica fragrans (nutmeg), has demonstrated significant neuroprotective properties against glutamate-induced toxicity in HT22 mouse hippocampal neurons. dntb.gov.ua In this cell model, exposure to high concentrations of glutamate leads to oxidative stress and subsequent cell death, mimicking pathways involved in various neurodegenerative disorders. dntb.gov.uanih.gov
Treatment with macelignan has been shown to counteract these detrimental effects. Studies indicate that macelignan pretreatment restores cell viability in glutamate-exposed HT22 cells. mdpi.com The compound effectively mitigates glutamate-induced cytotoxicity by inhibiting the generation of reactive oxygen species (ROS) in a concentration-dependent manner. dntb.gov.uamdpi.com Following glutamate exposure, ROS levels were observed to be 2.68-fold higher than in control cells; however, treatment with macelignan at concentrations of 5 µM and 10 µM markedly decreased these levels to 1.92-fold and 1.46-fold, respectively. mdpi.com
Furthermore, macelignan reduces apoptotic cell death, a programmed process of cell destruction, triggered by glutamate. dntb.gov.uamdpi.com This anti-apoptotic effect is associated with the regulation of the MAPK signaling pathway. Glutamate exposure significantly increases the phosphorylation of proteins related to the MAPK pathway, an effect that is reversed by macelignan treatment. dntb.gov.ua These findings underscore macelignan's potential to protect neuronal cells from oxidative damage and apoptosis induced by glutamate. dntb.gov.uamdpi.com
| Treatment | Effect on Cell Viability | Effect on ROS Generation | Key Pathway Modulated | Reference |
|---|---|---|---|---|
| Glutamate (5 mM) | Decreased | Increased (2.68-fold) | Upregulation of MAPK phosphorylation | mdpi.com |
| Macelignan (5 µM) + Glutamate | Restored | Decreased (to 1.92-fold) | Reversal of MAPK phosphorylation | mdpi.com |
| Macelignan (10 µM) + Glutamate | Restored | Decreased (to 1.46-fold) | Reversal of MAPK phosphorylation | mdpi.com |
Studies in Alzheimer's Disease Cell Models (e.g., SH-SY5Y/Tau, HEK293/Tau, N2a/SweAPP)
The neuroprotective potential of macelignan has been extensively investigated in various cell models relevant to Alzheimer's disease (AD). nih.govnih.gov These models are designed to replicate key pathological features of AD, such as the hyperphosphorylation of Tau protein and the production of amyloid-β (Aβ) peptides. nih.gov
In Tau-overexpressing cell lines, specifically SH-SY5Y/Tau and HEK293/Tau, macelignan has been shown to reduce the phosphorylation of Tau at multiple sites. nih.govnih.gov This is a critical finding, as hyperphosphorylated Tau is the primary component of neurofibrillary tangles, a hallmark of AD. frontiersin.org
In the N2a/SweAPP cell line, which is engineered to overproduce Aβ, macelignan demonstrated an ability to suppress Aβ deposition. nih.govnih.gov It achieves this by activating the PERK/eIF2α signaling pathway, which in turn reduces the translation of BACE1. nih.govnih.gov BACE1 is a key enzyme in the cleavage of amyloid precursor protein (APP) that leads to the formation of Aβ peptides. nih.gov By inhibiting this process, macelignan effectively decreases the production of Aβ. nih.govresearchgate.net
These studies, utilizing a range of AD cell models, collectively indicate that macelignan can target both Tau pathology and Aβ production, the two core pathological hallmarks of Alzheimer's disease. nih.gov
Effects on Dopaminergic Neuron Degeneration Models
Inflammatory processes involving activated microglia are recognized as significant contributors to the pathogenesis of neurodegenerative disorders like Parkinson's disease, which is characterized by the degeneration of midbrain dopaminergic neurons. nih.govfrontiersin.org Macelignan has been investigated for its potential to protect these neurons from inflammatory-mediated damage. nih.gov
In midbrain slice cultures treated with interferon (IFN)-γ and lipopolysaccharide (LPS) to induce an inflammatory response, a substantial loss of viable dopaminergic neurons was observed. nih.gov However, the concurrent application of macelignan was found to prevent this loss of dopaminergic neurons. nih.gov
The protective mechanism of macelignan in this context appears to be linked to its activity as a peroxisome proliferator-activated receptor γ (PPARγ) agonist. nih.gov The neuroprotective effect of macelignan was found to be dependent on the enzyme arginase but independent of nitric oxide (NO) production, a common mediator of inflammation. nih.gov This suggests that macelignan provides neuroprotection for dopaminergic neurons through a pathway involving the alternative activation of microglia. nih.gov
Molecular Mechanisms of Neuroprotection
Modulation of Tau Hyperphosphorylation (e.g., at Thr 231, Ser 396, Ser 404 sites)
One of the key molecular mechanisms underlying macelignan's neuroprotective effects is its ability to modulate the hyperphosphorylation of the Tau protein. nih.gov In cellular models of Alzheimer's disease, such as SH-SY5Y/Tau and HEK293/Tau cells, macelignan treatment has been shown to significantly decrease the phosphorylation of Tau at specific pathologically relevant sites. nih.govfrontiersin.org
Specifically, studies have demonstrated that macelignan can reduce Tau phosphorylation at the Thr 231, Ser 396, and Ser 404 sites in these Tau-overexpressing cell lines. nih.govnih.govresearchgate.net A significant reduction in phosphorylated Tau at these sites was observed in response to treatment with macelignan. frontiersin.org Furthermore, in primary cortical neurons from a transgenic AD mouse model, macelignan was also found to decrease the phosphorylation of Tau at the Ser 404 site. nih.govnih.gov
The dephosphorylation of Tau is a complex process, and macelignan appears to influence it through multiple pathways. nih.gov By mitigating the hyperphosphorylation of Tau at these specific sites, macelignan can interfere with a critical step in the formation of neurofibrillary tangles, a hallmark of AD pathology. nih.govfrontiersin.org
| Phosphorylation Site | Effect of Macelignan Treatment | Reference |
|---|---|---|
| Thr 231 | Reduced Phosphorylation | nih.govnih.govfrontiersin.org |
| Ser 396 | Reduced Phosphorylation | nih.govnih.govfrontiersin.org |
| Ser 404 | Reduced Phosphorylation | nih.govnih.govfrontiersin.org |
Inhibition of Amyloid-β (Aβ) Aggregation and Deposition
In addition to its effects on Tau pathology, macelignan has been shown to inhibit the aggregation and deposition of amyloid-β (Aβ) peptides, another key pathological feature of Alzheimer's disease. nih.govnih.gov The formation of amyloid plaques from the aggregation of Aβ is a central event in the progression of AD. frontiersin.orgnih.gov
This dual action of macelignan on both Tau and Aβ pathologies highlights its potential as a multi-target agent for neurodegenerative diseases like Alzheimer's. nih.gov
Enhancement of Protein Phosphatase 2A (PP2A) Activity
A significant molecular mechanism contributing to the neuroprotective effects of macelignan, particularly its ability to reduce Tau hyperphosphorylation, is the enhancement of Protein Phosphatase 2A (PP2A) activity. nih.govnih.gov PP2A is a major serine/threonine phosphatase in the brain that plays a crucial role in dephosphorylating Tau protein. nih.govmdpi.com Dysregulation of PP2A is often observed in Alzheimer's disease, leading to the accumulation of hyperphosphorylated Tau. nih.gov
Studies in Tau-overexpressing cell lines (SH-SY5Y/Tau and HEK293/Tau) have revealed that macelignan can increase the levels of the catalytic subunit of PP2A. frontiersin.orgresearchgate.net By enhancing the activity of PP2A, macelignan promotes the dephosphorylation of Tau, thereby counteracting the hyperphosphorylation that leads to the formation of neurofibrillary tangles. nih.govnih.gov This enhancement of PP2A activity is a key mechanism through which macelignan exerts its inhibitory effects on Tau pathology. nih.govnih.gov
Activation of Autophagy Pathways (e.g., SIRT1/AMPK/mTOR signaling-mediated autophagy, AKT-mTOR-TFEB signaling)
Macelignan has been shown to enhance autophagy through multiple signaling pathways, indicating its potential as a modulator of cellular clearance mechanisms. In models of Alzheimer's disease involving Tau-overexpressing cells, macelignan treatment led to an increase in the expression of autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II, alongside a decrease in p62 levels. This enhancement of autophagy is attributed to the activation of the SIRT1/AMPK/mTOR signaling pathway. nih.govmit.edu
Research indicates that macelignan stimulates Sirtuin 1 (SIRT1), which in turn activates LKB1 phosphorylation. nih.gov This leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK then downregulates the mammalian target of rapamycin (mTOR) and its downstream effector p70S6K, thereby initiating autophagy. nih.gov
Another pathway implicated in macelignan-induced autophagy involves the AKT-mTOR-TFEB signaling cascade. In a spinal cord injury model, macelignan was found to promote autophagy by inhibiting the AKT-mTOR signaling pathway. This inhibition leads to an increase in the expression of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.govvu.nl The augmentation of autophagy by macelignan through this pathway contributed to functional recovery. vu.nl
The table below summarizes the key proteins modulated by Macelignan in the activation of autophagy pathways based on preclinical findings.
| Signaling Pathway | Key Protein Modulated | Effect of Macelignan | Cellular Outcome |
| SIRT1/AMPK/mTOR | SIRT1 | Increased expression | Enhanced Autophagy |
| p-LKB1 | Increased expression | ||
| p-AMPK | Increased expression | ||
| p-mTOR | Decreased expression | ||
| p-p70S6K | Decreased expression | ||
| AKT-mTOR-TFEB | AKT | Inhibition | Enhanced Autophagy |
| mTOR | Inhibition | ||
| TFEB | Increased expression |
Modulation of PERK/eIF2α Signaling Pathway (e.g., BACE1 translation, APP cleavage)
In the context of Alzheimer's disease cellular models, macelignan has been demonstrated to modulate the PERK/eIF2α signaling pathway, which is involved in the cellular stress response. This modulation has significant implications for the processing of amyloid precursor protein (APP).
Specifically, research has shown that macelignan can activate the PERK/eIF2α signaling pathway. The activation of this pathway leads to a reduction in the translation of Beta-secretase 1 (BACE1). vu.nl BACE1 is a key enzyme responsible for the initial cleavage of APP in the amyloidogenic pathway. By reducing BACE1 levels, macelignan effectively inhibits the cleavage of APP, which in turn suppresses the deposition of amyloid-β (Aβ) in N2a/SweAPP cells. vu.nl
This mechanism suggests a potential therapeutic role for macelignan in targeting the early stages of amyloid pathology in Alzheimer's disease.
Regulation of MAPK Signaling Pathway in Neuronal Contexts
Macelignan has been found to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in neuronal contexts, particularly under conditions of excitotoxicity. In glutamate-treated HT22 mouse hippocampal neurons, macelignan demonstrated neuroprotective effects by modulating the phosphorylation of key MAPK pathway proteins. nih.gov
Glutamate exposure significantly increased the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Treatment with macelignan was shown to reverse these effects, indicating its ability to attenuate the glutamate-induced activation of the MAPK pathway. nih.gov This regulatory action is a key component of its antioxidant and anti-apoptotic effects in these neuronal cells.
The following table details the effects of Macelignan on MAPK pathway-related proteins in glutamate-stimulated HT22 cells.
| Protein | Effect of Glutamate Stimulation | Effect of Macelignan Treatment |
| p-ERK/ERK | Increased | Decreased |
| p-JNK/JNK | Increased | Decreased |
| p-p38/p38 | Increased | Decreased |
Suppression of Microglial Activation and Neuroinflammation
Macelignan demonstrates significant anti-inflammatory properties through the suppression of microglial activation, a key process in neuroinflammation. In preclinical studies, macelignan has been shown to inhibit the inflammatory response of microglial cells stimulated with lipopolysaccharide (LPS). nih.gov
The compound effectively decreases the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a concentration-dependent manner. nih.gov Furthermore, it significantly suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
The mechanism underlying these effects involves the modulation of intracellular signaling pathways. For instance, macelignan has been observed to decrease the phosphorylation levels of PI3K/Akt in LPS-activated microglial cells in a dose-dependent manner, suggesting that its anti-inflammatory actions are mediated, at least in part, through this pathway. nih.gov By inhibiting the inflammatory response of microglia, macelignan also contributes to the regulation of neuronal survival. nih.gov
Upregulation of Synaptic Plasticity Markers (e.g., PSD-95, MAP2, SYP) and BDNF-TrkB Signaling Pathway
While direct evidence linking macelignan to the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway is not yet established in the reviewed literature, its impact on synaptic plasticity is evident through the upregulation of key synaptic proteins. In preclinical models, macelignan treatment has been shown to increase the protein levels of postsynaptic density protein 95 (PSD-95), microtubule-associated protein 2 (MAP2), and synaptophysin (SYP) in the hippocampus.
The BDNF-TrkB signaling pathway is a critical regulator of synaptic plasticity, and its activation is known to influence the expression and function of these same synaptic markers. This pathway is involved in the transcription, translation, and trafficking of proteins essential for synapse development and function. The binding of BDNF to its receptor, TrkB, triggers several downstream cascades, including the MAPK, PLCγ, and PI3K pathways, which collectively support neuronal survival and enhance synaptic plasticity.
Activation of Peroxisome Proliferator-Activated Receptors (PPAR-γ) and Arginase-1 Induction
Macelignan has been identified as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), and this activity is linked to its neuroprotective effects through the induction of Arginase-1. In studies investigating inflammatory degeneration of midbrain dopaminergic neurons, macelignan was found to provide neuroprotection in a manner dependent on Arginase-1. nih.gov
The expression of Arginase-1 was promoted by macelignan in midbrain slice cultures and was primarily localized in microglial cells. nih.gov The neuroprotective effect of macelignan was counteracted by a specific Arginase inhibitor, confirming the essential role of this enzyme. nih.gov
Furthermore, the neuroprotective action of macelignan was prevented by a PPAR-γ antagonist, GW9662, indicating that macelignan exerts its effects through the activation of PPAR-γ. nih.gov This suggests that macelignan's ability to activate PPAR-γ leads to the induction of Arginase-1 in microglia, which in turn protects dopaminergic neurons from inflammatory damage. nih.gov
Inhibition of Pyroptosis
Recent preclinical evidence suggests that macelignan can inhibit pyroptosis, a form of pro-inflammatory programmed cell death. In a mouse model of spinal cord injury, treatment with macelignan was found to diminish pyroptosis, which contributed to functional recovery. vu.nl
Pyroptosis is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cellular contents, mediated by the gasdermin family of proteins. nih.gov The inhibition of this cell death pathway by macelignan points to another dimension of its anti-inflammatory and neuroprotective capabilities. While the precise molecular mechanism by which macelignan inhibits the key effectors of pyroptosis, such as caspase-1 and gasdermin D, has not been fully elucidated, its ability to reduce this inflammatory form of cell death is a significant finding. vu.nl
In Vivo Preclinical Efficacy in Animal Models of Neurological Disorders
Macelignan, a lignan derived from Myristica fragrans, has demonstrated neuroprotective properties in various preclinical models of neurological disorders. Research has focused on its potential to mitigate pathological hallmarks of Alzheimer's disease, improve functional outcomes following spinal cord injury, and reduce neuroinflammation associated with cognitive deficits.
In cellular models relevant to Alzheimer's disease, Macelignan has shown significant activity against key pathological markers. Studies utilizing 3x Transgene-AD (3xTg-AD) mouse primary nerve cell lines, which simulate the pathological features of Alzheimer's, have been instrumental in elucidating these effects. mdpi.com Research indicates that Macelignan can reduce the hyperphosphorylation of Tau protein, a critical event in the formation of neurofibrillary tangles. mdpi.comresearchgate.net
Specifically, treatment with Macelignan was found to decrease the phosphorylation of Tau at several sites, including Thr 231, Ser 396, and Ser 404, in cell lines overexpressing Tau. mdpi.com This inhibitory effect on Tau phosphorylation was confirmed in 3xTg-AD mouse primary neurons. mdpi.com Furthermore, Macelignan has been observed to suppress the production and deposition of amyloid β-protein in N2a/SweAPP cells, another cell line model derived from a 3x Transgene mouse. researchgate.net These findings suggest that Macelignan targets both major pathological cascades of Alzheimer's disease observed in this preclinical model.
Table 1: Effect of Macelignan on Tau Phosphorylation Sites in Alzheimer's Disease Cell Models
| Tau Phosphorylation Site | Observation in Preclinical Models | Reference |
| Threonine 231 (pT231) | Reduction in phosphorylation | mdpi.com |
| Serine 396 (pS396) | Reduction in phosphorylation | mdpi.com |
| Serine 404 (pS404) | Reduction in phosphorylation | mdpi.com |
The therapeutic potential of Macelignan has also been investigated in traumatic neurological injuries. In a mouse model of spinal cord injury (SCI), Macelignan demonstrated an ability to improve functional recovery. researchgate.net The assessment of motor function recovery is a critical endpoint in preclinical SCI studies. Methodologies such as the Basso Mouse Scale (BMS), which evaluates locomotor recovery, and footprint analysis, which assesses gait, were used to determine the efficacy of Macelignan. researchgate.net The research indicated that administration of Macelignan after injury led to significant improvements in these functional outcomes, suggesting a neuroprotective or neuroreparative role in the context of SCI. researchgate.net
Neuroinflammation, particularly the activation of microglia in the hippocampus, is strongly linked to cognitive deficits, including spatial memory impairment. Preclinical studies in rat models have shown that Macelignan can effectively counter these processes. researchgate.net Administration of Macelignan to rats was found to significantly reduce the activation of hippocampal microglia and concurrently attenuate impairments in spatial memory. researchgate.net
The anti-inflammatory mechanism of Macelignan has been explored in primary cultures of rat microglial cells. In these in vitro models, Macelignan potently suppressed the expression of key pro-inflammatory enzymes and cytokines following stimulation with lipopolysaccharide (LPS), a potent inflammatory agent. mdpi.com This includes the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which consequently reduces the production of nitric oxide. mdpi.com Moreover, Macelignan significantly inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com These results provide a molecular basis for the observed reduction in neuroinflammation and the associated improvements in cognitive function in animal models. researchgate.netmdpi.com
Table 2: Anti-inflammatory Effects of Macelignan in Rat Microglial Cells
| Inflammatory Marker | Effect of Macelignan | Reference |
| Cyclooxygenase-2 (COX-2) | Suppressed expression | mdpi.com |
| Inducible Nitric Oxide Synthase (iNOS) | Suppressed expression | mdpi.com |
| Nitric Oxide (NO) | Reduced production | mdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed production | mdpi.com |
| Interleukin-6 (IL-6) | Suppressed production | mdpi.com |
Antidiabetic and Metabolic Research
Beyond its neuroprotective effects, Macelignan has been identified as a compound with significant potential in the management of metabolic disorders, particularly type 2 diabetes. Its mechanism of action involves the modulation of key nuclear receptors that regulate glucose and lipid metabolism.
Macelignan has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.netnih.gov These nuclear receptors are critical regulators of lipid and glucose homeostasis. Activation of PPARα primarily influences fatty acid oxidation, while PPARγ activation enhances insulin sensitivity and promotes adipogenesis. nih.gov
In preclinical studies using obese diabetic (db/db) mice, Macelignan demonstrated potent antidiabetic effects. researchgate.netnih.gov Its action as a PPARα/γ dual agonist leads to a range of beneficial metabolic changes. researchgate.net Treatment with Macelignan resulted in reduced serum levels of glucose, insulin, triglycerides, and free fatty acids. researchgate.netnih.gov It also improved glucose and insulin tolerance in these animal models. researchgate.net Furthermore, Macelignan was shown to increase the expression of PPAR target genes involved in metabolic regulation, such as adiponectin, while downregulating inflammatory genes like TNF-α and IL-6 in adipose tissue. researchgate.netnih.gov The activation of PPARs by Macelignan also leads to increased expression of genes involved in fat metabolism, including CD36, CPT-1, and LPL. nih.gov These molecular actions collectively contribute to enhanced insulin sensitivity and improved lipid profiles, underscoring its potential as a therapeutic agent for metabolic diseases. researchgate.netnih.gov
Table 3: Metabolic Effects of Macelignan in db/db Mouse Model
| Metabolic Parameter | Observed Effect | Reference |
| Serum Glucose | Reduced | researchgate.netnih.gov |
| Serum Insulin | Reduced | researchgate.netnih.gov |
| Serum Triglycerides | Reduced | researchgate.netnih.gov |
| Serum Free Fatty Acids | Reduced | researchgate.netnih.gov |
| Glucose Tolerance | Improved | researchgate.net |
| Insulin Tolerance | Improved | researchgate.net |
| Adiponectin Expression | Increased | researchgate.net |
| TNF-α and IL-6 Expression | Decreased | researchgate.net |
Molecular Mechanisms in Metabolic Regulation
Regulation of Adiponectin Expression
Macelignan has been identified as a regulator of adiponectin, an adipokine crucial for glucose and lipid metabolism. The primary mechanism behind this regulation is macelignan's activity as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govgoogle.com As a PPARγ agonist, macelignan stimulates the transcription of PPARγ target genes, one of which is the gene encoding adiponectin. nih.govgoogle.com
Activation of PPARγ by macelignan leads to an increased expression of adiponectin in adipose tissue. researchgate.net This has been observed specifically in the adipose tissue of diabetic db/db mice, a model for type 2 diabetes. researchgate.net The upregulation of adiponectin is a key component of the insulin-sensitizing effects of PPARγ activation. nih.gov By increasing the circulating levels of adiponectin, macelignan contributes to improved insulin sensitivity and better regulation of glucose homeostasis.
The regulation of adiponectin expression is a critical aspect of macelignan's potential therapeutic effects in metabolic disorders. Adiponectin itself has anti-diabetic, anti-inflammatory, and anti-atherogenic properties. Therefore, by augmenting its expression, macelignan can influence multiple pathways implicated in metabolic diseases. The interaction between macelignan and PPARγ provides a direct molecular basis for its ability to enhance adiponectin levels. google.comnih.gov
Table 1: Effect of Macelignan on Adiponectin and PPARγ Target Gene Expression Fictional data for illustrative purposes, based on described findings.
| Treatment Group | Adiponectin mRNA Expression (Fold Change) | PPARγ Target Gene (PPRE-Luciferase) Activity (Fold Change) |
|---|---|---|
| Control | 1.0 | 1.0 |
| Macelignan | 2.5 | 3.2 |
| PPARγ Antagonist + Macelignan | 1.2 | 1.1 |
Modulation of Inflammatory Gene Expression in Hepatic Tissues
Macelignan has demonstrated the ability to modulate inflammatory processes within the liver by down-regulating the expression of genes associated with inflammation. scielo.brscielo.br This anti-inflammatory activity contributes to its observed hepatoprotective effects. nih.gov The molecular mechanisms underlying this modulation are linked to the inhibition of key inflammatory signaling pathways.
Research has shown that macelignan can suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov By preventing the degradation of the inhibitory-kappa B (IκBα) protein, macelignan inhibits the translocation of NF-κB into the nucleus, thereby reducing the transcription of its target inflammatory genes in hepatic cells. nih.gov
Furthermore, macelignan's anti-inflammatory effects in the liver are also associated with its ability to attenuate the activation of mitogen-activated protein kinases (MAPKs). nih.gov Specifically, it has been shown to suppress the phosphorylation of MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This action further contributes to the reduction of inflammatory gene expression in hepatic tissues.
Table 2: Macelignan's Effect on Hepatic Inflammatory Gene Expression Fictional data for illustrative purposes, based on described findings.
| Gene | Control (Relative Expression) | LPS-Treated (Relative Expression) | LPS + Macelignan (Relative Expression) |
|---|---|---|---|
| TNF-α | 1.0 | 8.5 | 2.1 |
| IL-6 | 1.0 | 10.2 | 3.0 |
| iNOS | 1.0 | 7.8 | 1.9 |
Activation of AMP-Activated Protein Kinase (AMPK) in Skeletal Muscle
Macelignan has been shown to enhance the activation of AMP-activated protein kinase (AMPK) in skeletal muscle. scielo.brscielo.br AMPK is a critical cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. Its activation in skeletal muscle is a key mechanism for improving metabolic health, as it stimulates glucose uptake and fatty acid oxidation.
The activation of AMPK by macelignan contributes to its anti-diabetic properties. When activated, AMPK phosphorylates downstream targets that lead to an increase in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells, thereby facilitating glucose uptake from the bloodstream. researchgate.net This process is independent of insulin signaling, providing an alternative pathway for glucose disposal in states of insulin resistance.
Studies have indicated that compounds from Myristica fragrans, including lignans related to macelignan, can strongly stimulate AMPK in differentiated C2C12 muscle cells. scielo.br This activation leads to a cascade of events that enhance cellular energy metabolism, making AMPK a key target for macelignan's therapeutic potential in metabolic disorders. nih.gov
Table 3: Impact of Macelignan on AMPK Activation in Skeletal Muscle Cells Fictional data for illustrative purposes, based on described findings.
| Treatment | AMPK Phosphorylation (p-AMPK/total AMPK ratio) |
|---|---|
| Control | 1.0 |
| Macelignan | 2.8 |
| Compound C (AMPK Inhibitor) + Macelignan | 1.1 |
Attenuation of Endoplasmic Reticulum (ER) Stress and c-Jun NH2-terminal Kinase (JNK) Activation
Preclinical evidence suggests that macelignan can mitigate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. scielo.br Chronic ER stress is implicated in the pathogenesis of metabolic diseases, as it can lead to cellular dysfunction and apoptosis. The unfolded protein response (UPR) is activated to cope with ER stress, involving sensors like PERK, IRE1, and ATF6.
Macelignan's protective effects are also associated with the attenuation of the c-Jun NH2-terminal kinase (JNK) signaling pathway. nih.gov The JNK pathway can be activated by ER stress through the IRE1 sensor, which recruits TRAF2 and subsequently activates JNK. nih.govmdpi.com Persistent JNK activation is known to contribute to insulin resistance and inflammation.
Studies have demonstrated that macelignan can abrogate the phosphorylation of JNK1/2 induced by certain stressors. nih.gov By inhibiting the activation of JNK and its downstream substrate c-Jun, macelignan helps to suppress inflammatory and apoptotic signals that are often elevated in metabolic disorders. nih.gov This attenuation of both ER stress and JNK activation highlights a crucial mechanism through which macelignan exerts its beneficial metabolic effects.
Table 4: Macelignan's Influence on ER Stress and JNK Pathway Markers Fictional data for illustrative purposes, based on described findings.
| Marker | Stress-Induced Control (Fold Change) | Stress-Induced + Macelignan (Fold Change) |
|---|---|---|
| p-JNK/JNK | 5.2 | 1.8 |
| p-c-Jun/c-Jun | 4.8 | 1.5 |
| GRP78 (BiP) Expression | 3.9 | 1.7 |
| CHOP Expression | 6.1 | 2.0 |
Enhancement of Insulin Signaling Pathways
Macelignan improves insulin sensitivity by enhancing key components of the insulin signaling pathway. scielo.brscielo.br A primary mechanism for this is its function as a PPARγ agonist. nih.govgoogle.com Activation of PPARγ by macelignan increases the transcription of the Slc2A4 gene, which codes for the insulin-responsive glucose transporter 4 (GLUT4). nih.gov Enhanced GLUT4 expression is crucial for increasing glucose uptake in adipocytes and muscle cells in response to insulin.
The insulin signaling cascade involves the activation of the insulin receptor, which leads to the phosphorylation of insulin receptor substrate (IRS) proteins. This, in turn, activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central node in mediating most of insulin's metabolic effects. The activation of this pathway is essential for the translocation of GLUT4 to the cell surface. By increasing GLUT4 transcription, macelignan ensures that more of these transporters are available for translocation, thereby amplifying the insulin signal.
The enhancement of the insulin signaling pathway by macelignan, mediated through PPARγ activation, directly addresses the issue of insulin resistance, a hallmark of type 2 diabetes. By improving the efficiency of glucose uptake and utilization in peripheral tissues, macelignan helps to maintain glucose homeostasis. nih.gov
Table 5: Effect of Macelignan on Key Insulin Signaling Molecules Fictional data for illustrative purposes, based on described findings.
| Parameter | Control | Insulin-Stimulated | Insulin-Stimulated + Macelignan |
|---|---|---|---|
| GLUT4 mRNA Expression (Fold Change) | 1.0 | 1.5 | 3.5 |
| p-Akt/Akt Ratio | 1.0 | 4.0 | 6.2 |
| Glucose Uptake (pmol/min/mg protein) | 10 | 35 | 55 |
In Vivo Preclinical Efficacy in Animal Models of Metabolic Disorders
Obese Diabetic (db/db) Mouse Models
The db/db mouse is a genetic model of obesity and type 2 diabetes, characterized by a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance. nih.gov This model is widely used to evaluate the efficacy of potential anti-diabetic compounds.
In studies utilizing db/db mice, macelignan has demonstrated significant therapeutic potential. Treatment with macelignan led to improvements in glucose intolerance and insulin sensitivity. nih.gov As a PPARγ ligand, macelignan was shown to increase the transcription of PPARγ target genes within these animals, providing a molecular basis for its observed effects. nih.gov
One of the key findings in db/db mice treated with macelignan is the increased expression of adiponectin in adipose tissue. researchgate.net This is a direct consequence of its PPARγ agonist activity and contributes significantly to the amelioration of the diabetic phenotype. Furthermore, macelignan administration has been associated with a reduction in blood sugar levels in this diabetic model, underscoring its potential for managing non-insulin-dependent diabetes mellitus. google.com These findings in a well-established animal model of metabolic disease provide strong preclinical evidence for the efficacy of macelignan.
Table 6: Preclinical Efficacy of Macelignan in db/db Mice Fictional data for illustrative purposes, based on described findings.
| Parameter | db/db Control | db/db + Macelignan |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 280 ± 25 | 150 ± 20 |
| Plasma Insulin (ng/mL) | 15.5 ± 2.1 | 9.8 ± 1.5 |
| Adipose Adiponectin mRNA (Fold Change) | 1.0 | 2.8 |
| Body Weight (g) | 52 ± 3 | 46 ± 2.5 |
Assessment of Glucose and Insulin Tolerance
Preclinical research in obese diabetic animal models has demonstrated the potential of macelignan to improve glucose homeostasis and insulin sensitivity. In studies utilizing genetically obese and diabetic mice (db/db), administration of macelignan led to significant improvements in both glucose and insulin tolerance.
One key investigation revealed that macelignan treatment enhanced the ability of these mice to manage glucose levels. During oral glucose tolerance tests (OGTT), mice treated with macelignan exhibited a reduced blood glucose spike and a faster return to baseline levels compared to untreated diabetic controls. Similarly, in insulin tolerance tests (ITT), macelignan administration resulted in a more pronounced decrease in blood glucose, indicating enhanced sensitivity to insulin. These findings suggest that macelignan helps to improve the body's response to insulin and the efficiency of glucose uptake from the bloodstream. The improved insulin sensitivity is a critical factor in its observed anti-diabetic effects. nih.gov
Further analysis in these studies showed that macelignan treatment was associated with a decrease in serum insulin levels. nih.gov In the context of the db/db mouse model, which is characterized by hyperinsulinemia due to insulin resistance, this reduction points towards an alleviation of the insulin-resistant state. By improving insulin sensitivity, the pancreatic β-cells are no longer required to overproduce insulin to control blood glucose. nih.gov
The table below summarizes the qualitative effects of macelignan on glucose and insulin tolerance as observed in preclinical studies.
| Parameter | Observation in Macelignan-Treated db/db Mice | Implication |
| Glucose Tolerance | Improved; lower peak blood glucose during OGTT | Enhanced ability to clear glucose from the blood |
| Insulin Tolerance | Improved; greater blood glucose reduction during ITT | Increased sensitivity of tissues to insulin |
| Serum Glucose | Reduced | Better overall glycemic control |
| Serum Insulin | Reduced | Alleviation of hyperinsulinemia and insulin resistance |
Impact on Lipid Metabolic Disorders (e.g., triglycerides, free fatty acids)
Macelignan has been shown to exert significant beneficial effects on lipid metabolic disorders in preclinical models. Its mechanism of action is closely linked to its function as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which are key regulators of lipid and glucose metabolism. nih.gov
In studies involving obese diabetic (db/db) mice, a model known for exhibiting dyslipidemia, macelignan administration led to a marked reduction in several key lipid parameters. Specifically, treated mice showed significantly lower levels of serum triglycerides and free fatty acids compared to their untreated counterparts. nih.gov Furthermore, macelignan was found to decrease the accumulation of triglycerides within vital tissues such as the skeletal muscle and the liver, addressing the issue of ectopic fat deposition which is a contributor to insulin resistance. nih.gov
The activation of PPARα by macelignan is believed to be a primary driver of these effects. PPARα is known to increase the expression of genes involved in fatty acid oxidation and decomposition. By acting as a ligand for PPARα, macelignan effectively stimulates the breakdown of fats, leading to reduced circulating triglyceride levels. nih.govresearchgate.net This mechanism is consistent with the known actions of fibrate drugs, which are also PPARα agonists used to treat hypertriglyceridemia. researchgate.net
The following table details the impact of macelignan on key lipid markers in preclinical research. nih.gov
| Lipid Parameter | Effect Observed in Macelignan-Treated db/db Mice | Associated Mechanism |
| Serum Triglycerides | Significantly Reduced | Activation of PPARα, leading to increased fat decomposition |
| Serum Free Fatty Acids | Significantly Reduced | PPARα/γ dual agonism enhancing lipid metabolism |
| Skeletal Muscle Triglycerides | Reduced | Improved systemic lipid clearance and metabolism |
| Liver Triglycerides | Reduced | Enhanced hepatic fatty acid oxidation |
Melanin Biosynthesis Research
In Vitro Inhibition of Melanogenesis in Melanocytes (e.g., melan-a murine melanocytes)
In vitro studies have established macelignan as a potent inhibitor of melanin production. Research conducted on melan-a murine melanocyte cell lines, a standard model for studying melanogenesis, demonstrated that macelignan effectively suppresses melanin synthesis. nih.gov
Enzymatic and Protein Expression Modulation in Melanin Synthesis
The primary mechanism by which macelignan inhibits melanin synthesis is through its direct impact on tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. Tyrosinase catalyzes the initial steps of melanin production, including the conversion of L-tyrosine to L-DOPA. nih.gov
The table below compares the inhibitory potency of macelignan and arbutin on melanogenesis and tyrosinase activity. nih.gov
| Compound | IC50 for Melanogenesis (Melan-a cells) | IC50 for Tyrosinase Activity |
| Macelignan | 13 µM | 30 µM |
| Arbutin | 990 µM | 660 µM |
Beyond its direct enzymatic inhibition of tyrosinase, macelignan also modulates the expression of key proteins involved in the melanin synthesis pathway. Western blot analyses performed on melan-a melanocytes treated with macelignan have revealed a significant reduction in the protein levels of tyrosinase itself, as well as Tyrosinase-Related Protein-1 (TRP-1). nih.gov
TRP-1 is another important enzyme in the melanogenic pathway, functioning downstream of tyrosinase to help produce eumelanin, the brown-black type of melanin. By decreasing the expression of the TRP-1 protein, macelignan exerts a secondary inhibitory effect on the production of melanin. nih.gov This multi-faceted approach, combining direct enzyme inhibition with the downregulation of key melanogenic protein expression, underscores the comprehensive action of macelignan in inhibiting melanin biosynthesis. nih.govresearchgate.net
Decrease in Tyrosinase-Related Protein-2 (TRP-2) Expression
Macelignan has been investigated for its effects on melanogenesis, the process of melanin synthesis. Key enzymes in this pathway include tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). TRP-2, also known as DOPAchrome tautomerase, plays a significant role in determining the quality and quantity of melanin produced nih.govresearchgate.net.
Anticariogenic Research
Research has identified macelignan as a compound with potent anticariogenic properties, primarily stemming from its antibacterial activity against oral pathogens responsible for dental caries nih.govnih.gov. Dental caries is strongly associated with the activity of microorganisms, particularly Streptococcus mutans, which form biofilms (plaque) on tooth surfaces and produce acid that demineralizes tooth enamel nih.govnih.gov.
In Vitro Activity Against Oral Microorganisms (e.g., Streptococcus mutans)
Macelignan, isolated from Myristica fragrans (nutmeg), has demonstrated significant in vitro antibacterial activity against a range of oral microorganisms. nih.govnih.gov Its efficacy against the primary cariogenic bacterium, Streptococcus mutans, is particularly noteworthy.
Studies have determined the Minimum Inhibitory Concentration (MIC) of macelignan against S. mutans to be 3.9 µg/ml. nih.govnih.govresearchgate.net This potency is considerably higher than that of other natural anticariogenic agents such as sanguinarine (15.6 µg/ml), eucalyptol (250 µg/ml), menthol and thymol (500 µg/ml), and methyl salicylate (1000 µg/ml) nih.govresearchgate.net. Furthermore, bactericidal tests showed that macelignan at a concentration of 20 µg/ml could completely inactivate S. mutans within one minute of exposure nih.govresearchgate.net.
The activity of macelignan extends to other oral bacteria as well. It has shown inhibitory effects against Streptococcus sobrinus, Streptococcus salivarius, Streptococcus sanguis, Lactobacillus acidophilus, and Lactobacillus casei, with MIC values in the range of 2-31.3 µg/ml nih.govresearchgate.net.
Table 1: Minimum Inhibitory Concentration (MIC) of Macelignan Against Oral Microorganisms
| Microorganism | MIC (µg/ml) |
|---|---|
| Streptococcus mutans | 3.9 |
| Streptococcus sobrinus | 15.6 |
| Streptococcus salivarius | 31.3 |
| Streptococcus sanguis | 2.0 |
| Lactobacillus acidophilus | 2.0 |
| Lactobacillus casei | 3.9 |
Data sourced from Chung et al., 2006. nih.gov
In addition to inhibiting bacterial growth, macelignan has also been shown to be effective against biofilms formed by oral primary colonizers. In an in vitro study, macelignan at a concentration of 10 µg/mL was applied to 24-hour-old biofilms of S. mutans, Actinomyces viscosus, and Streptococcus sanguis. A 5-minute treatment reduced the biofilms by up to 30%, 30%, and 38%, respectively. nih.gov Increasing the exposure time to 30 minutes resulted in a reduction of more than 50% for each of the biofilms, highlighting its potential as a potent anti-biofilm agent nih.gov.
Table 2: Anti-biofilm Activity of Macelignan (10 µg/mL) on 24-hour Biofilms
| Microorganism | Biofilm Reduction (5 min treatment) | Biofilm Reduction (30 min treatment) |
|---|---|---|
| Streptococcus mutans | ~30% | >50% |
| Actinomyces viscosus | ~30% | >50% |
| Streptococcus sanguis | ~38% | >50% |
Data sourced from Yanti et al., 2008. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Macelignan |
| Tyrosinase |
| Tyrosinase-Related Protein-1 (TRP-1) |
| Tyrosinase-Related Protein-2 (TRP-2) |
| Arbutin |
| Sanguinarine |
| Eucalyptol |
| Menthol |
| Thymol |
| Methyl salicylate |
Advanced Research Methodologies and Future Directions
Molecular and Cellular Biology Techniques Employed
Investigation into the effects of macelignan on cellular processes commonly utilizes a suite of molecular and cellular biology techniques. These methods provide insights into how macelignan influences cell viability, oxidative stress, cell cycle progression, apoptosis, gene and protein expression, and enzymatic activity.
Cell Viability Assays (e.g., MTT, CCK-8)
Cell viability assays are fundamental tools used to determine the number of living cells after treatment with a compound like macelignan. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and CCK-8 (Cell Counting Kit-8) assay are widely employed colorimetric methods for this purpose. jcdr.netjcdr.netnih.govcreative-biogene.compatsnap.com Both assays rely on the metabolic activity of viable cells to convert a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. creative-biogene.compatsnap.comsigmaaldrich.commacgene.com
The MTT assay involves the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. creative-biogene.compatsnap.com After incubation, the formazan crystals are solubilized, and the absorbance is measured, with the intensity of the purple color being proportional to the number of viable cells. creative-biogene.compatsnap.com
The CCK-8 assay utilizes the water-soluble tetrazolium salt WST-8, which is reduced by cellular dehydrogenases to a water-soluble orange formazan product. creative-biogene.comsigmaaldrich.commacgene.com This method is considered more sensitive and user-friendly than the MTT assay as it does not require a solubilization step and is less toxic to cells, allowing for longer incubation periods. creative-biogene.compatsnap.comsigmaaldrich.com
Studies on macelignan have utilized these assays to assess its effect on the viability of various cell lines, including colorectal cancer cells (HCT116) and human hepatoma cells (HepG2). jcdr.netjcdr.netnih.gov For instance, the MTT assay has shown that macelignan exhibits cytotoxicity against HCT116 cells with an IC50 value of 22.8 µM, resulting in 73% cell inhibition. jcdr.net CCK-8 assays have also been used to measure the effect of macelignan on the viability of SH-SY5Y/Tau and HEK293/Tau cells. nih.govresearchgate.netfrontiersin.org
Reactive Oxygen Species (ROS) Measurement
Measurement of Reactive Oxygen Species (ROS) is crucial for evaluating the antioxidant or pro-oxidant effects of macelignan. Intracellular ROS formation is commonly measured using fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). nih.govbiomedres.usnih.gov DCFH-DA is a cell-permeable non-fluorescent probe that is cleaved by intracellular esterases and then oxidized by ROS to the fluorescent compound dichlorofluorescein (DCF), which can be detected by fluorescence spectroscopy or flow cytometry. nih.gov
Research has demonstrated that macelignan can influence ROS production. In HepG2 cells, macelignan significantly reduced intracellular ROS formation induced by tert-butylhydroperoxide (t-BHP), suggesting a protective ability against oxidative damage. nih.gov Conversely, in HCT116 colorectal cancer cells, macelignan treatment led to an enhanced ROS production, showing a 2.5-fold increase at a maximum concentration of 100 µM. jcdr.netjcdr.net This indicates that macelignan's effect on ROS levels can be context-dependent, potentially contributing to its observed biological activities.
Cell Cycle Analysis and Apoptosis Detection (e.g., Flow Cytometry, Nuclear Staining)
Analyzing the cell cycle distribution and detecting apoptosis are key methods to understand how macelignan affects cell proliferation and programmed cell death. Flow cytometry is a powerful technique used for both cell cycle analysis and apoptosis detection. jcdr.netjcdr.netresearchgate.netescca.eunih.gov
Cell cycle analysis using flow cytometry typically involves staining cellular DNA with fluorescent dyes like Propidium Iodide (PI). jcdr.netresearchgate.netescca.eu Since PI intercalates into DNA, the fluorescence intensity is proportional to the DNA content, allowing discrimination between cells in different phases of the cell cycle (G0/G1, S, and G2/M). escca.eu Studies have shown that macelignan can induce cell cycle arrest. For example, macelignan at concentrations of 12.5 µM and 25 µM significantly prevented cell growth by stimulating arrest in the G0/G1 and G2 phases in HCT116 cells. jcdr.netjcdr.net
Apoptosis detection by flow cytometry often utilizes Annexin V-Fluorescein Isothiocyanate (FITC) staining in conjunction with PI. jcdr.netjcdr.netresearchgate.net Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer membrane leaflet during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). jcdr.netresearchgate.net This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. jcdr.netjcdr.net Studies on HCT116 cells treated with macelignan demonstrated that concentrations of 12.5 µM and 25 µM induced both early and late apoptosis. jcdr.netjcdr.net Specifically, 12.5 µM macelignan resulted in 21.28% early and 19.17% late apoptotic cells, while 25 µM macelignan led to 21.54% early and 29.02% late apoptotic cells. jcdr.netjcdr.net Nuclear staining with dyes like DAPI is another method used to visualize nuclear morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.netresearchgate.net
Table 1: Effect of Macelignan on Apoptosis in HCT116 Cells
| Macelignan Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| 12.5 | 21.28 | 19.17 |
| 25 | 21.54 | 29.02 |
| Doxorubicin (25 µM) | 48.43 | 3.71 |
*Data derived from a study on HCT116 cells. jcdr.netjcdr.net
Gene Expression Profiling (e.g., RT-PCR, qPCR)
Gene expression profiling techniques, such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative Polymerase Chain Reaction (qPCR), are used to analyze the levels of specific messenger RNA (mRNA) transcripts in cells treated with macelignan. jcdr.netjcdr.netnih.govnih.govthermofisher.comqiagen.comipb.ac.idnih.gov These methods allow researchers to determine how macelignan affects the transcription of genes involved in various cellular pathways. RT-PCR involves synthesizing complementary DNA (cDNA) from RNA templates using reverse transcriptase, followed by PCR amplification of target genes. nih.govthermofisher.com qPCR, also known as real-time PCR, enables the quantification of mRNA levels by monitoring the accumulation of PCR products in real-time using fluorescent dyes or probes. nih.govthermofisher.comnih.gov This allows for sensitive and accurate measurement of gene expression. thermofisher.com
Studies have utilized RT-PCR and qPCR to investigate the molecular mechanisms of macelignan. For instance, research on HCT116 cells showed that macelignan treatment resulted in the upregulation of the caspase 3 gene, with observed increases of up to 1.98-fold and 2.87-fold at concentrations of 12.5 µM and 25 µM, respectively. jcdr.netjcdr.net This suggests that macelignan may induce apoptosis through the activation of caspase-dependent pathways. RT-PCR has also been used to study the effect of macelignan on the expression of matrix metalloproteinase-1 (MMP-1) and type I procollagen (B1174764) in UV-irradiated human skin fibroblasts. nih.gov Additionally, RT-PCR and reporter gene assays were used to show that macelignan inhibited the expression of urokinase-type plasminogen activator (uPA) mRNA in human oral epithelial cells. ipb.ac.idipb.ac.id
Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Immunofluorescence)
Analysis of protein expression and phosphorylation levels provides crucial information about the downstream effects of macelignan treatment on cellular signaling pathways. Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netipb.ac.idresearchgate.netcellmolbiol.orgnih.govscirp.orgnih.gov This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies that bind to the target protein. cellmolbiol.orgscirp.org Detection is typically achieved using enzyme-linked secondary antibodies that produce a detectable signal. scirp.org Western blotting can also be used to assess the phosphorylation status of proteins by using antibodies specific to phosphorylated epitopes. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netipb.ac.idresearchgate.netnih.govnih.gov Changes in protein phosphorylation are often indicative of altered activity in signaling cascades.
Immunofluorescence microscopy is another technique used to visualize the localization and expression levels of specific proteins within cells using fluorescently labeled antibodies. nih.govresearchgate.netfrontiersin.orgresearchgate.net This method allows for the spatial analysis of protein distribution and can complement Western blot findings.
Research on macelignan has extensively employed Western blotting and immunofluorescence. Studies investigating its effects on Alzheimer's disease models have used Western blot to measure the protein levels of total Tau and phosphorylated Tau at various sites (e.g., pS396, pS404, pT231) in neuronal cells, showing that macelignan can diminish the levels of phosphorylated Tau. nih.govresearchgate.netfrontiersin.org Western blot has also been used to analyze the expression and phosphorylation of proteins involved in the AMPK/mTOR pathway and autophagy, such as p-AMPK, mTOR, p70 S6K, Beclin-1, LC3, and p62, indicating that macelignan can activate these pathways. nih.govfrontiersin.orgresearchgate.net Furthermore, Western blot analysis has demonstrated that macelignan can affect the expression of proteins like Bax, Bcl-2, and caspase-3, which are involved in apoptosis. cellmolbiol.org In the context of skin photoaging, Western blot has been used to show that macelignan attenuates UV-induced MMP-1 expression by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.gov It has also been used to analyze the expression of COX-2, MAPKs, PI3K/Akt, c-Fos, c-Jun, and CREB in keratinocytes. nih.gov Western blotting, along with zymography, confirmed that macelignan inhibited the expression and secretion of uPA protein. ipb.ac.idipb.ac.id
Table 2: Effect of Macelignan on Protein Phosphorylation in Tau Overexpressing Cells
| Protein Target | Phosphorylation Status | Macelignan Treatment (µM) | Effect on Phosphorylation Level |
| Tau | pS396 | 5, 10, 15, 20 | Diminished (dose-dependent) |
| Tau | pS404 | 5, 10, 15, 20 | Diminished (dose-dependent) |
| Tau | pT231 | 5, 10, 15, 20 | Diminished (dose-dependent) |
| AMPK | p-AMPK | 10, 15, 20 | Increased (dose-dependent) |
| mTOR | p-mTOR | 10, 15, 20 | Reduced (dose-dependent) |
| p70 S6K | p-p70 S6K | 10, 15, 20 | Reduced (dose-dependent) |
*Data generalized from a study on Tau overexpressing cells. nih.govresearchgate.netfrontiersin.org
Protein Aggregation Studies (e.g., ThT Fluorescence, Transmission Electron Microscopy)
Protein aggregation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease. fondazionerimed.eu Studies investigating the effects of Macelignan on protein aggregation often utilize techniques such as Thioflavin T (ThT) fluorescence and Transmission Electron Microscopy (TEM).
ThT fluorescence is a common method to detect the presence of amyloid fibrils, as ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of these aggregates. nih.govresearchgate.net Changes in ThT fluorescence intensity over time can indicate the inhibition or promotion of protein aggregation. For instance, studies have shown that Macelignan can suppress the increase in ThT fluorescence intensity of R3-Tau, a fragment of the Tau protein, in a concentration-dependent manner in vitro, suggesting an inhibitory effect on Tau aggregation. nih.gov
Transmission Electron Microscopy (TEM) provides direct visual evidence of protein aggregates, allowing for the observation of their morphology and size. fondazionerimed.eu TEM images can confirm the findings from fluorescence assays by showing a reduction in the formation of protein aggregates or the presence of smaller, less ordered structures in the presence of a test compound. TEM analysis has been used to observe the effect of Macelignan on R3-Tau aggregation, confirming that the formation of nerve fiber tangles was significantly reduced compared to control groups. nih.gov
Research findings using these methods suggest that Macelignan has a suppression effect on Tau aggregation in vitro. nih.gov
Luciferase Reporter Assays
Luciferase reporter assays are widely used in molecular and cellular biology to study gene expression, transcriptional regulation, and signal transduction pathways. promega.compromegaconnections.com These assays involve coupling the expression of a gene of interest or a specific biological response to the production of a luciferase enzyme, which generates light through the oxidation of a substrate. promega.compromegaconnections.com The amount of light produced is proportional to the activity of the gene or pathway being studied and can be measured using a luminometer. promega.com
While specific detailed findings on Macelignan utilizing luciferase reporter assays were not extensively detailed in the search results, the methodology is generally applied to assess the impact of a compound on the activity of specific signaling pathways or the expression of target genes. One search result generally mentions the use of luciferase assay system kits to determine luciferase activities after incubating cells with Macelignan, indicating its application in studying cellular responses. researchgate.net This technique could be employed to investigate how Macelignan influences pathways related to inflammation, oxidative stress, or protein homeostasis, which are relevant to its potential therapeutic effects.
Preclinical Animal Model Studies
Preclinical animal models are indispensable for evaluating the in vivo efficacy and mechanisms of action of potential therapeutic compounds before human trials. These models simulate aspects of human diseases and allow for the assessment of functional and histological changes.
Functional Recovery Assessments (e.g., Footprint Analysis, Basso Mouse Scale)
Functional recovery assessments are used to quantify improvements in behavior and motor function in animal models of neurological injury or disease. Footprint analysis involves analyzing the patterns of paw prints left by an animal to assess gait parameters such as stride length, paw placement, and coordination. The Basso Mouse Scale (BMS) is a standardized scoring system specifically designed to evaluate hindlimb locomotion in mice after spinal cord injury (SCI). mdpi.comfrontiersin.org The BMS score ranges from 0 (no observable hindlimb movement) to 9 (normal locomotion), with intermediate scores representing different levels of functional recovery. mdpi.combiorxiv.org
Studies using a mouse model of SCI have employed both footprint analysis and the Basso Mouse Scale to evaluate the effects of Macelignan on functional recovery. researchgate.netnih.gov These assessments revealed that Macelignan facilitated functional recovery following SCI. researchgate.netnih.gov
Histopathological Examinations (e.g., Hematoxylin and Eosin (B541160), Masson's Trichrome, Nissl Staining)
Histopathological examinations involve the microscopic study of tissues to assess cellular and structural changes. Several staining techniques are commonly used:
Hematoxylin and Eosin (H&E) staining: A widely used stain that provides a general overview of tissue morphology. Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink. scielo.brhistoindex.com This stain is useful for identifying general tissue damage, inflammation, and cell death.
Masson's Trichrome staining: This stain is particularly useful for visualizing collagen fibers, which appear blue or green depending on the specific protocol. scielo.brhistoindex.comresearchgate.net It is often used to assess fibrosis, the excessive accumulation of collagen, which occurs in various diseases.
Nissl staining: This technique stains Nissl bodies (ribosomes and rough endoplasmic reticulum) in the cytoplasm of neurons, appearing as granular or clumpy structures. wustl.edu Nissl staining is used to identify neurons and evaluate neuronal density and morphology, which can be indicative of neuronal health or loss.
In preclinical studies investigating Macelignan in a mouse model of SCI, histopathological examinations using H&E, Masson's trichrome, and Nissl staining techniques were conducted. researchgate.netnih.gov These examinations provide crucial information about the extent of tissue damage, inflammation, collagen deposition (fibrosis), and neuronal survival or loss in response to SCI and Macelignan treatment. While specific detailed quantitative data from these stains were not extracted from the search results, their use indicates an assessment of Macelignan's impact on the pathological changes occurring after SCI at a tissue level.
Computational Approaches in Macelignan Research
Network Pharmacology Analysis
Network pharmacology techniques have been applied in research involving Macelignan to elucidate the signaling pathways modulated by the compound. researchgate.netnih.gov This suggests that computational analysis is being used to understand the broader impact of Macelignan within biological systems and identify the key pathways through which it exerts its effects, such as those related to autophagy and pyroptosis in the context of SCI. researchgate.netnih.gov Computational studies, including molecular docking and molecular dynamics simulations, have also been used to investigate the interaction of Macelignan with specific targets, such as Acetylcholinesterase (AChE), suggesting its potential as an AChE inhibitor. researchgate.net
Molecular Docking and Dynamics Simulations (Potential Area)
Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction modes of a molecule, such as Macelignan, with biological targets like proteins. These methods provide insights into the potential mechanisms of action and can guide the design of further experimental studies.
Studies have employed molecular docking to investigate the interactions of Macelignan with various protein targets. For instance, molecular docking has been performed to analyze the binding of Macelignan to colorectal cancer receptors, including vascular endothelial growth factor 2 (VEGF-2), cytochrome P450 (CYP), caspase-3, BAX, BCl-2, CDK-2, and epidermal growth factor receptor (EGFR). scilit.comworldwidejournals.com In one study focusing on colorectal cancer receptors, Macelignan showed varying binding affinities depending on the target. The binding affinity was reported to be in the range of -7.8 to -6.3 kcal/mol when docked against these receptors using Schrodinger Glide software. scilit.comworldwidejournals.com Specifically, Macelignan was found to dock best with VEGFR-2, exhibiting a Glide score of -8.44 and a Glide energy of -44.47, with interactions involving the active site residue Lys866 through pi-pi interactions. worldwidejournals.com Docking with CDK-2 showed a Glide score of -7.197 and a Glide energy of -46.86, with two hydrogen bonds observed with Asn 3 and Phe 4 residues. worldwidejournals.com For CYP450, docking revealed one hydrogen bond and a Glide score of -4.95, although with high steric interactions suggesting a weaker interaction despite the binding energy. worldwidejournals.com
Molecular docking studies have also explored Macelignan's potential interactions with other targets, such as dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. uns.ac.id In one study, Macelignan showed a binding energy of -10.4 kcal/mol with DHODH, suggesting potential inhibitory activity. uns.ac.id Interactions with DHODH were reported to involve conventional hydrogen bonds, Van der Waals, pi-sigma, pi-alkyl, pi-pi stacked, and alkyl interactions. uns.ac.id Hydrogen bonds were observed with Tyr356 and Thr63. uns.ac.id
Furthermore, molecular modeling studies have been conducted to visualize the interaction of Macelignan with PPARγ, a nuclear receptor involved in glucose and lipid metabolism, in the context of its potential antidiabetic activity. researchgate.net
Molecular dynamics (MD) simulations complement docking studies by providing information on the stability of the protein-ligand complex over time and the dynamic behavior of the interaction. MD simulations have been used to evaluate the structural stability and conformational states of protein-ligand complexes involving Macelignan. researchgate.netscilit.com For example, a study investigating Macelignan as a potential treatment for Alzheimer's disease utilized 100ns MD simulations to assess the stability of the complex formed between Macelignan and Acetylcholinesterase (AChE). researchgate.net The simulations indicated a stable protein-ligand complex, supporting the docking findings which showed a favorable binding affinity of -10.6 kcal/mol for Macelignan with AChE, demonstrating a greater interaction than the reference drug rivastigmine. researchgate.net
These computational approaches provide valuable preliminary data on Macelignan's potential biological targets and interaction mechanisms, guiding subsequent experimental validation.
Here is a summary of some molecular docking findings for Macelignan:
| Target Receptor | Reported Binding Affinity/Score | Key Interactions | Reference |
| VEGFR-2 | Glide Score: -8.44 | Pi-pi interactions with Lys866 | worldwidejournals.com |
| CDK-2 | Glide Score: -7.197 | Hydrogen bonds with Asn 3 & Phe 4 | worldwidejournals.com |
| CYP450 | Glide Score: -4.95 | 1 Hydrogen bond, high steric interactions | worldwidejournals.com |
| DHODH | -10.4 kcal/mol | Hydrogen bonds with Tyr356 & Thr63, Van der Waals etc. | uns.ac.id |
| AChE | -10.6 kcal/mol | Significant hydrogen bonding with catalytic triad | researchgate.net |
| Colorectal Cancer Receptors | Range: -7.8 to -6.3 kcal/mol | Varies by receptor | scilit.comworldwidejournals.com |
Structure-Activity Relationship (SAR) Studies of Macelignan
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. For Macelignan, SAR studies can help elucidate which parts of the molecule are essential for its observed effects and guide the design of more potent or selective derivatives.
While detailed SAR studies specifically focused on a wide range of Macelignan derivatives are not extensively documented in the provided information, the general principles of lignan (B3055560) SAR are relevant. Lignans (B1203133), including Macelignan, share a common structural backbone derived from the coupling of phenylpropanoid units. nih.govmdpi.com Variations in the oxidation state, hydroxylation patterns, methoxy (B1213986) substitutions, and the type of linkage between the phenylpropanoid units contribute to the diverse biological activities observed in this class of compounds. researchgate.netnsf.gov
One study mentions that according to its SAR, the -OH group on C-4 of Macelignan is relevant to its activity. mdpi.com This highlights the importance of specific functional groups in determining the biological properties of the molecule.
Synthesis and Evaluation of Macelignan Derivatives for Enhanced Bioactivity
The synthesis and evaluation of Macelignan derivatives are a direct application of SAR principles. By chemically modifying the Macelignan structure, researchers can create analogues with potentially enhanced bioactivity, improved pharmacokinetic properties, or altered selectivity towards specific targets.
Although specific examples of synthesized Macelignan derivatives and their detailed biological evaluation are not provided in the search results, the general approach involves designing modifications based on SAR insights and then synthesizing these new compounds using established organic chemistry methodologies. The synthesized derivatives would then be subjected to in vitro and in vivo assays to assess their biological activities, such as antimicrobial, anti-inflammatory, anticancer, or neuroprotective effects, comparing them to the parent compound, Macelignan. wikipedia.orgmedchemexpress.comresearchgate.net This iterative process of design, synthesis, and evaluation is fundamental to drug discovery and development.
Biosynthesis and Biotransformation of Macelignan
Understanding how Macelignan is produced in nature (biosynthesis) and how it is metabolized in biological systems (biotransformation) is crucial for appreciating its natural role and predicting its fate in organisms.
Elucidation of Biosynthetic Pathways in Natural Sources
Macelignan, like other lignans, is synthesized in plants through the phenylpropanoid pathway. mdpi.comnih.govmdpi.com This pathway begins with the deamination of phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to form cinnamic acid. mdpi.comnih.govmdpi.com Subsequent enzymatic steps involving hydroxylation and methylation lead to the formation of monolignols, such as coniferyl alcohol. mdpi.comnih.govmdpi.com
The biosynthesis of lignans involves the stereospecific coupling of these monolignols, a process often mediated by dirigent proteins (DIR). nih.govmdpi.comacs.org This coupling leads to the formation of key intermediates like pinoresinol. nih.govmdpi.comacs.org Further enzymatic transformations, including reductions catalyzed by pinoresinol-lariciresinol reductase (PLR), lead to the formation of various lignan skeletons, such as lariciresinol (B1674508) and secoisolariciresinol (B192356). nih.govmdpi.comnsf.gov Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol. nsf.gov
While the general lignan biosynthetic pathway is well-characterized, the specific steps and enzymes involved in the biosynthesis of Macelignan within its natural sources, such as Myristica fragrans, are subjects of ongoing research. wikipedia.orgwikidata.orgnih.gov Elucidating these specific pathways can provide opportunities for metabolic engineering to enhance Macelignan production. acs.org
A simplified overview of the general lignan biosynthetic pathway leading to key intermediates is shown below:
Phenylalanine -> Cinnamic Acid -> p-Coumaric Acid -> Caffeic Acid -> Ferulic Acid -> Monolignols (e.g., Coniferyl Alcohol) -> Pinoresinol -> Lariciresinol -> Secoisolariciresinol -> Matairesinol
Enzymes involved include PAL, C4H, CAOMT, DIR, PLR, and SDH. nih.govmdpi.comnsf.gov
Enzymatic Transformations and Metabolite Identification
Biotransformation refers to the metabolic conversion of compounds within biological systems, primarily catalyzed by enzymes. For Macelignan, biotransformation can occur in plants, microorganisms, and mammals.
In mammals, the biotransformation of natural compounds, including lignans, often involves cytochrome P450 (CYP) enzymes, particularly in the liver. frontiersin.orgadmescope.com These enzymes catalyze various reactions, such as oxidation, reduction, and hydrolysis, which can alter the structure and activity of the parent compound. nih.gov Conjugation reactions, involving enzymes like UDP-glucuronosyltransferases, can also occur, leading to the formation of more water-soluble metabolites that are more easily excreted. nih.gov
Studies have investigated the metabolism of Macelignan by human liver microsomes to identify the involved CYP isozymes. dntb.gov.ua Understanding the enzymatic transformations of Macelignan is important for assessing its pharmacokinetic profile and potential drug-drug interactions.
Metabolite identification is the process of determining the chemical structures of the compounds formed during biotransformation. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), are commonly used for this purpose. admescope.comresearchgate.net By comparing the analytical data of metabolites to reference standards or using in silico prediction tools, researchers can identify the structures of Macelignan's metabolites. frontiersin.orgresearchgate.net This information is vital for understanding the metabolic fate of Macelignan and evaluating the potential biological activities or toxicities of its metabolites. admescope.comnih.gov
Total Synthesis Methodologies of Macelignan and Analogues
Total synthesis involves the chemical construction of a complex molecule from simpler, readily available precursors. Developing total synthesis methodologies for Macelignan and its analogues is important for several reasons, including confirming their chemical structures, providing sufficient quantities for biological evaluation and SAR studies, and developing efficient routes for potential large-scale production. nih.gov
General approaches to the total synthesis of lignans and neolignans have been developed, often involving the oxidative coupling of phenylpropanoid precursors, mimicking the key step in their biosynthesis. nih.gov Biomimetic oxidative coupling, catalyzed by reagents like silver oxide or iodobenzene (B50100) diacetate, has emerged as a popular strategy for constructing lignan skeletons. nih.gov
While the provided information mentions that total synthesis approaches exist for some bioactive lignans and neolignans found in nutmeg nih.gov, and that recent approaches towards total synthesis of some of the major constituents of nutmeg have been reported researchgate.net, a specific detailed total synthesis methodology for Macelignan itself is not explicitly described in the search results. However, the established methods for synthesizing related lignans provide a basis for developing specific routes to Macelignan and its structural analogues. nih.gov
Emerging Research Frontiers and Unexplored Therapeutic Applications
Role in Other Neurodegenerative Diseases (e.g., Parkinson's Disease)
Research suggests that macelignan may offer therapeutic benefits in neurodegenerative disorders, including Parkinson's disease mdpi.comnih.gov. Inflammatory processes involving activated microglia are recognized as significant contributors to the pathogenesis of various neurodegenerative conditions, including the degeneration of midbrain dopaminergic neurons characteristic of Parkinson's disease nih.govnih.gov. Compounds capable of regulating microglial activation profiles may offer therapeutic advantages nih.govnih.gov.
Studies have investigated the effect of macelignan on inflammatory degeneration of midbrain dopaminergic neurons nih.gov. In experimental models using midbrain slice cultures treated with interferon (IFN)-γ and lipopolysaccharide (LPS), a significant decrease in viable dopaminergic neurons and an increase in nitric oxide (NO) production were observed nih.gov. Application of macelignan at a concentration of 10 µM concurrently with LPS prevented the loss of dopaminergic neurons nih.gov.
The neuroprotective effect of macelignan in these models appears to be mediated, at least in part, through the regulation of microglial activity and the induction of arginase-1 expression mdpi.comnih.gov. This protective effect was found to be antagonized by N(ω)-hydroxy-nor-L-arginine, a specific arginase inhibitor, and by GW9662, a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist nih.gov. These findings indicate that macelignan, possessing PPARγ agonist activity, can provide neuroprotection to dopaminergic neurons in an arginase-dependent manner nih.gov.
Further research has explored the anti-inflammatory mechanisms of macelignan in microglial cells. Studies using LPS-stimulated BV-2 microglial cells have shown that macelignan suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and the degradation of inhibitory-kappa B (IκBα), while also reducing nuclear NF-κB levels jst.go.jpresearchgate.net. These results suggest that macelignan's anti-inflammatory effects in the brain may be mediated through the regulation of the MAPK signaling pathway jst.go.jpresearchgate.net.
While these findings are promising, they are primarily based on in vitro and animal studies. Further research using in vivo models of Parkinson's disease is necessary to confirm these neuroprotective effects and to fully elucidate the underlying mechanisms.
Potential in Spinal Cord Injury Repair Mechanisms
Spinal cord injury (SCI) presents considerable therapeutic challenges due to its complex pathophysiology, and effective treatments are currently limited researchgate.netnih.gov. Emerging research is exploring the potential of macelignan to enhance functional recovery following SCI by targeting key pathological processes such as oxidative stress, inflammation, apoptosis, and neuronal autophagy researchgate.net.
Recent studies utilizing mouse models of SCI have investigated the therapeutic value of macelignan researchgate.netnih.gov. These studies evaluated functional recovery post-injury using methods such as footprint analysis and the Basso Mouse Scale (BMS) researchgate.netnih.gov. Macelignan treatment has been shown to facilitate functional recovery in SCI models researchgate.netnih.gov.
The mechanisms underlying macelignan's effects in SCI appear to involve the modulation of autophagy and pyroptosis researchgate.netnih.gov. Autophagy is a vital cellular process for clearing damaged organelles and protein aggregates, and its role in SCI is complex, with studies showing both protective and detrimental effects depending on the context researchgate.net. Pyroptosis is a highly inflammatory form of programmed cell death that contributes to secondary injury after SCI researchgate.net.
Research indicates that macelignan augments autophagy and diminishes pyroptosis following SCI researchgate.netnih.gov. These effects have been linked to the AKT-mTOR-TFEB signaling pathway researchgate.netnih.gov. It has been noted that macelignan induces autophagy by inhibiting the AKT-mTOR signaling pathway, which leads to an increase in the expression of transcription factor EB (TFEB) nih.gov. TFEB is a major regulator of autophagy and lysosomal biogenesis, and its activation is considered a potential therapeutic strategy for neurodegenerative diseases researchgate.net.
Experimental data suggests that macelignan-induced TFEB-mediated autophagy contributes to the inhibition of pyroptosis and supports functional recovery post-SCI nih.gov. These findings highlight macelignan's potential clinical relevance in SCI treatment by targeting autophagy and pyroptosis pathways nih.gov.
Further detailed research is needed to fully understand the complex interplay of macelignan with these pathways and to translate these findings into effective therapeutic strategies for SCI in humans.
Conclusion and Perspectives for Future Macelignan Research
Translational Research Considerations (Excluding Clinical Human Trials)
Translational research for macelignan, prior to human clinical trials, should focus on bridging the gap between in vitro and in vivo findings and predicting human responses. nih.govtechnologynetworks.com A critical aspect involves improving the external validity and generalizability of preclinical studies. nih.govosf.io This can be achieved through strategies such as systematic heterogenization of experimental conditions, generalizability tests across different models, and conducting multi-batch and potentially multicenter preclinical experiments. nih.govosf.io Introducing variation in factors like sex, age, and experimental timing in animal models can enhance the translatability of results. osf.io
Further research is needed to understand the pharmacokinetics and pharmacodynamics of macelignan in relevant preclinical species. While some studies have assessed its ADMET profile in silico, indicating favorable properties and non-toxicity in certain tests, experimental validation in animal models is crucial. worldwidejournals.com Understanding how macelignan is absorbed, distributed, metabolized, and excreted in living systems will provide essential data for predicting its behavior in humans.
Exploring different delivery methods and formulations for macelignan in preclinical models is another important translational consideration. Optimizing delivery could improve its bioavailability and target tissue exposure, which is critical for achieving therapeutic efficacy.
Challenges and Opportunities in Macelignan Research
Despite the promising preclinical data, several challenges need to be addressed to advance macelignan research. These challenges also represent opportunities for future investigation.
Addressing Mechanistic Gaps
While studies have identified some molecular targets and pathways modulated by macelignan, a comprehensive understanding of its precise mechanisms of action across various disease contexts is still evolving. For instance, research indicates macelignan's neuroprotective effects may involve the MAPK pathway and the regulation of oxidative stress and apoptosis in neuronal cells. mdpi.com In Alzheimer's disease models, it has been shown to reduce Tau phosphorylation and amyloid-β aggregation by influencing autophagy and the PERK/eIF2α signaling pathway. researchgate.netfrontiersin.org Macelignan has also been reported to inhibit M2 macrophage polarization and suppress cancer cell metastasis, suggesting immunomodulatory effects in cancer. explorationpub.com However, for many of its observed activities, the detailed molecular interactions and downstream effects remain to be fully elucidated.
Future research should focus on employing advanced techniques such as proteomics, metabolomics, and transcriptomics to identify all relevant targets and pathways affected by macelignan in specific disease models. Investigating potential off-target effects and interactions with other biological molecules is also crucial for a complete mechanistic picture.
Improving Preclinical Predictive Models
The predictability of preclinical models for human outcomes is a significant challenge in drug development. nih.govarxiv.org While in vitro and in vivo models have provided valuable insights into macelignan's potential, improving their predictive accuracy is essential for successful translation.
Current preclinical models may not fully capture the complexity of human diseases or the intricate interplay of biological systems. Opportunities exist in developing more physiologically relevant in vitro models, such as organ-on-a-chip systems or complex 3D cell cultures, that better mimic the human tissue environment. technologynetworks.com
Furthermore, integrating multi-modal preclinical data using advanced computational approaches, such as artificial intelligence and machine learning, can enhance the prediction of drug effects. arxiv.orgnih.gov These models can learn from diverse data sets, including structural, pathway, cell viability, and transcriptomic information, to provide more accurate predictions of efficacy and potential interactions. arxiv.org Applying such approaches to macelignan research could help prioritize the most promising indications and predict potential challenges before moving to clinical studies.
Another area for improvement lies in the design of in vivo studies. Implementing strategies to enhance external validity, as mentioned earlier, such as systematic heterogenization and multi-site studies, can lead to more robust and generalizable preclinical data. nih.govosf.io
Q & A
Q. What are the primary pharmacological activities of macelignan, and how are they mechanistically validated in preclinical models?
Macelignan, a lignan isolated from Myristica fragrans (nutmeg), exhibits anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective properties . Mechanistic validation involves:
- Anti-inflammatory activity : Inhibition of MAPK pathways (e.g., p38 and JNK phosphorylation) via in vitro assays (e.g., LPS-induced RAW264.7 cells) and in vivo models (e.g., carrageenan-induced paw edema) .
- Antioxidant effects : Measurement of ROS scavenging (DPPH assay) and upregulation of endogenous antioxidants (e.g., SOD, catalase, GSH) in oxidative stress models like renal ischemia-reperfusion injury (IRI) .
- Neuroprotection : Glutamate-induced HT22 hippocampal cell models assess apoptosis via nuclear staining (Hoechst 33342) and MAPK pathway modulation .
Q. How is macelignan’s antibacterial efficacy quantified, and what are its key targets?
- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution assays. For Streptococcus mutans, MIC = 3.9 µg/mL, significantly lower than thymol (500 µg/mL) .
- Biofilm inhibition : Quantified using crystal violet staining; macelignan reduces biofilm formation by >50% at sub-MIC concentrations .
- Mechanism : Disruption of bacterial membrane integrity and inhibition of virulence factors (e.g., acid production) .
Q. What experimental models are used to study macelignan’s neuroprotective effects?
- In vitro : Glutamate-induced oxidative stress in HT22 hippocampal neurons, measuring cell viability (MTT assay), ROS levels (DCFH-DA fluorescence), and apoptosis markers (Bax/Bcl-2 ratio via Western blot) .
- In vivo : LPS-induced neuroinflammation models in rats, evaluating spatial learning deficits (Morris water maze) and pro-inflammatory cytokine reduction (ELISA for TNF-α, IL-6) .
Advanced Research Questions
Q. How does macelignan modulate PPARα/γ pathways in metabolic disorders, and what methodological approaches validate this?
- PPAR activation : Dual agonism is confirmed via GAL4/PPAR chimera transactivation assays. Macelignan upregulates adiponectin and AMPK in diabetic (db/db) mice, improving insulin sensitivity .
- ER stress mitigation : Western blot analysis of PERK/eIF2α signaling in liver tissue, showing reduced BACE1 expression and Aβ deposition in Alzheimer’s models .
- Experimental design : Administer macelignan (40–160 mg/kg) in db/db mice; monitor glucose tolerance (OGTT) and lipid profiles (serum triglycerides, free fatty acids) .
Q. What strategies resolve contradictions in macelignan’s antifungal specificity and synergism with conventional drugs?
- Narrow-spectrum activity : Macelignan selectively inhibits Ascophaera apis and Cryptococcus neoformans (MIC = 1.56–3.125 µg/mL) but shows limited efficacy against other fungi. Validate via checkerboard assays (FICI ≤0.5 indicates synergism) .
- Cytotoxicity balancing : Combine macelignan (low IC50 = 62.7 µg/mL in HepG2 cells) with miconazole (high cytotoxicity, IC50 = 5.9 µg/mL) to reduce toxicity while maintaining efficacy .
- Pathway specificity : Use S. cerevisiae as a surrogate for HOG1 pathway analysis (Western blot for phosphorylated HOG1) when A. apis antibodies are unavailable .
Q. How is macelignan’s role in renal IRI mechanistically dissected, and what biomarkers are critical?
- Dose-dependent effects : Administer macelignan (40–160 mg/kg) in rat IRI models; measure serum creatinine, BUN, and cytokines (IL-6, TNF-α) via ELISA .
- Oxidative stress markers : Quantify catalase, SOD, GSH (spectrophotometry), and MDA (thiobarbituric acid assay) in renal tissue .
- Apoptosis modulation : Analyze Bax, caspase-3, and Bcl-2 expression (Western blot) and tubular cell apoptosis (TUNEL staining) .
Q. What computational and ADMET profiling methods prioritize macelignan for drug development?
- Molecular docking : Use AutoDock/Vina to predict binding affinity for targets like colorectal cancer receptors (e.g., EGFR) and PPARγ .
- ADMET prediction : Utilize pkCSM to assess permeability (Caco-2 log Papp = 1.393), BBB penetration (log BB = -0.08), and hepatotoxicity (AMES test negative) .
- Synergy with clinical drugs : Test macelignan’s P-glycoprotein inhibition in NCI/ADR-RES cells via rhodamine 123 accumulation assays .
Q. How are conflicting results addressed in studies on macelignan’s neuroprotective mechanisms?
- Context-dependent pathway modulation : In Alzheimer’s models, macelignan reduces Tau phosphorylation via PP2A activation and autophagy induction (LC3-II/Beclin-1 Western blot) but shows variable effects depending on cell type (e.g., SH-SY5Y vs. HEK293) .
- Phytochemical interference : Account for co-extracted compounds (e.g., tannins in nutmeg) that may downregulate PPARγ/PGC-1α in mitochondrial biogenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
